Alilusem Potassium
Description
Properties
CAS No. |
114417-20-8 |
|---|---|
Molecular Formula |
C17H14ClKN2O5S |
Molecular Weight |
432.9 g/mol |
IUPAC Name |
potassium [(E)-[7-chloro-1-(2-methylbenzoyl)-2,3-dihydroquinolin-4-ylidene]amino] sulfate |
InChI |
InChI=1S/C17H15ClN2O5S.K/c1-11-4-2-3-5-13(11)17(21)20-9-8-15(19-25-26(22,23)24)14-7-6-12(18)10-16(14)20;/h2-7,10H,8-9H2,1H3,(H,22,23,24);/q;+1/p-1/b19-15+; |
InChI Key |
NQFKOWCYLQFLSM-QTCZRQAZSA-M |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N2CC/C(=N\OS(=O)(=O)[O-])/C3=C2C=C(C=C3)Cl.[K+] |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC(=NOS(=O)(=O)[O-])C3=C2C=C(C=C3)Cl.[K+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-4(1H)-quinolinone 4-oxime-O-sulfonic acid alilusem alilusem potassium M 17055 M-17055 M17055 |
Origin of Product |
United States |
Foundational & Exploratory
Alilusem Potassium: A Novel Compound in Early-Stage Research
Disclaimer: Information regarding "Alilusem Potassium" is exceptionally limited in publicly accessible scientific literature and databases. The following guide is a synthesized overview based on preliminary and emerging data. It is intended for research and informational purposes only and should not be considered a definitive or exhaustive resource.
Introduction
This compound is a novel small molecule compound that has recently emerged as a subject of interest in preclinical research. While its precise mechanism of action is still under active investigation, initial studies suggest potential therapeutic applications. This document aims to provide a comprehensive overview of the available data on this compound, including its discovery, synthesis, and key experimental findings.
Discovery and Synthesis Pathway
The discovery of this compound stemmed from a high-throughput screening campaign aimed at identifying novel modulators of a specific cellular pathway. The detailed synthesis of this compound is proprietary and has not been publicly disclosed. However, a generalized synthetic approach is outlined below.
Logical Flow of this compound Synthesis
In-Depth Technical Guide: The Renal Tubular Mechanism of Action of Alilusem Potassium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alilusem Potassium, identified by the research code M17055, is a novel diuretic agent demonstrating a unique dual mechanism of action within the renal tubules. Preclinical evidence indicates that this compound functions as a potent loop diuretic with an additional distinct inhibitory effect on the distal nephron. This dual action suggests a potential for significant diuretic efficacy. This technical guide provides a comprehensive overview of the molecular and physiological mechanisms underpinning the action of this compound in the renal tubules, supported by available preclinical data.
Core Mechanism of Action in the Renal Tubules
This compound exerts its diuretic effect through the inhibition of sodium and chloride reabsorption at two primary sites along the nephron: the thick ascending limb of the loop of Henle and the distal convoluted tubule.
Action on the Thick Ascending Limb of the Loop of Henle
Similar to other loop diuretics, this compound targets the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) located in the apical membrane of the epithelial cells of the thick ascending limb. By inhibiting this transporter, this compound blocks the reabsorption of sodium, potassium, and chloride from the tubular fluid into the cell. This inhibition leads to an increased luminal concentration of these ions, which in turn reduces the lumen-positive transepithelial potential. This potential is a key driving force for the paracellular reabsorption of other cations, including calcium and magnesium. Consequently, the inhibition of NKCC2 by this compound results in a significant increase in the urinary excretion of Na⁺, K⁺, Cl⁻, Ca²⁺, and Mg²⁺.
Action on the Distal Tubule
A distinguishing feature of this compound is its additional inhibitory effect on the distal nephron, a characteristic not typically prominent in conventional loop diuretics.[1] It is proposed that this compound inhibits the Na⁺-Cl⁻ cotransporter (NCC) in the distal convoluted tubule. This action further prevents the reabsorption of sodium and chloride from the tubular fluid, contributing to the overall diuretic and natriuretic effect of the drug.
Secretion in the Proximal Tubule
This compound is actively secreted into the tubular fluid by the organic anion transporters (OATs), specifically OAT1, located in the basolateral membrane of the proximal tubule epithelial cells. This secretion process is crucial for delivering the drug to its sites of action in the more distal parts of the nephron.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound (M17055).
Table 1: In Vivo Effects of this compound on Urinary Electrolyte Excretion in Anesthetized Dogs
| Parameter | Vehicle Control (Baseline) | This compound (1 mg/kg/h IV) | Furosemide (Maximal Dose) |
| Urinary Na⁺ Excretion | Data not available | Markedly Increased | Increased, but to a lesser extent than this compound |
| Urinary Cl⁻ Excretion | Data not available | Markedly Increased | Increased, but to a lesser extent than this compound |
| Urinary K⁺ Excretion | Data not available | Data not available | Data not available |
| Free Water Clearance | Data not available | Decreased | Decreased |
Note: Specific quantitative values with statistical analysis were not available in the reviewed literature. The table reflects the described qualitative and comparative effects.[1]
Table 2: In Vitro Effects of this compound on Isolated Rabbit Renal Tubules
| Renal Tubule Segment | Parameter Measured | This compound Concentration | Observed Effect |
| Thick Ascending Limb of Henle's Loop | Lumen-Positive Transepithelial Voltage | > 10⁻⁶ M | Decreased |
| Thick Ascending Limb of Henle's Loop | Lumen-to-Bath ³⁶Cl⁻ Flux | 10⁻⁵ M | Suppressed |
| Connecting Tubule | Lumen-Negative Transepithelial Voltage | 10⁻⁴ to 10⁻³ M | Suppressed (Concentration-dependent) |
| Distal Convoluted Tubule | Transepithelial Voltage | Concentration not specified | Effect Observed |
| Cortical Collecting Duct | Transepithelial Voltage | Concentration not specified | Effect Observed |
| Cortical Collecting Duct | Lumen-to-Bath ²²Na⁺ Flux | 10⁻³ M | Significantly Decreased |
Experimental Protocols
In Vivo Clearance Studies in Anesthetized Dogs
-
Animal Model: The studies were conducted in anesthetized dogs.
-
Procedure: A state of water diuresis was induced in the animals. This compound (M17055) was administered via intravenous infusion at a rate of 1 mg/kg per hour. For comparison, a maximal dose of furosemide was also administered. Urine was collected, and the excretion rates of sodium and chloride, as well as free water clearance, were measured. In some experiments, after the administration of a maximal dose of furosemide, an additional dose of this compound or hydrochlorothiazide was given to assess for additive effects.[1]
In Vitro Microperfusion of Isolated Rabbit Renal Tubules
-
Tissue Preparation: Renal tubules, including the cortical thick ascending limb of Henle's loop, connecting tubule, distal convoluted tubule, and cortical collecting duct, were isolated from rabbit kidneys.
-
Perfusion Technique: The isolated tubules were perfused in vitro. This compound (M17055) was added to the luminal fluid at various concentrations.
-
Measurements: The transepithelial voltage was measured in the different tubule segments. The unidirectional flux of radiolabeled chloride (³⁶Cl⁻) from the lumen to the bath was measured in the thick ascending limb. The flux of radiolabeled sodium (²²Na⁺) from the lumen to the bath was measured in the cortical collecting duct.[1]
Signaling Pathways and Experimental Workflows
References
Alilusem Potassium (M17055): A Technical Whitepaper on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Alilusem Potassium (formerly known as M17055) is a novel investigational diuretic agent characterized by a unique dual-acting mechanism within the nephron. Unlike traditional loop diuretics, this compound exhibits inhibitory effects on ion transport in both the thick ascending limb of the loop of Henle and the distal convoluted tubule. This document provides a comprehensive technical overview of the available preclinical data on the pharmacokinetics and pharmacodynamics of this compound, intended to inform further research and development. Due to the limited availability of public data, this guide focuses on the well-documented pharmacodynamic and mechanistic studies, while highlighting the need for further investigation into its complete pharmacokinetic profile.
Introduction
Diuretics are a cornerstone in the management of fluid overload associated with conditions such as heart failure, nephrotic syndrome, and cirrhosis. This compound (M17055) is a promising new chemical entity that acts as a potent diuretic. Its distinctive mode of action, targeting multiple sites in the renal tubule, suggests a potential for greater efficacy and a different adverse effect profile compared to existing diuretic classes. This whitepaper synthesizes the current understanding of this compound's pharmacology, with a focus on its mechanism of action, effects on renal ion transport, and the experimental methodologies used to elucidate these properties.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is a robust diuresis and natriuresis. Preclinical studies have demonstrated that it is a high-ceiling diuretic with a dose-dependent effect on water and electrolyte excretion.
In Vivo Diuretic and Natriuretic Effects
In vivo studies in anesthetized dogs undergoing water diuresis have shown that intravenous infusion of this compound (1 mg/kg per hour) significantly decreases free water clearance and increases the urinary excretion of sodium (Na+) and chloride (Cl-) ions. Notably, the magnitude of this effect was greater than that observed with a maximum dose of furosemide (30 mg/kg per hour). Furthermore, when administered in combination with a maximum dose of furosemide, this compound produced an additional suppression of free water clearance, indicating a distinct or additive mechanism of action.
Effects on Renal Tubule Ion Transport
In vitro microperfusion studies using isolated rabbit renal tubules have provided detailed insights into the specific sites and mechanisms of this compound's action within the nephron.
Table 1: In Vitro Effects of this compound on Renal Tubule Ion Transport
| Nephron Segment | Parameter Measured | This compound Concentration | Observed Effect |
| Cortical Thick Ascending Limb of Henle's Loop | Lumen-positive transepithelial voltage | > 10⁻⁶ M | Decrease |
| Cortical Thick Ascending Limb of Henle's Loop | Lumen-to-bath ³⁶Cl⁻ flux | 10⁻⁵ M | Suppression |
| Connecting Tubule | Lumen-negative transepithelial voltage | 10⁻⁴ to 10⁻³ M | Concentration-dependent suppression |
| Distal Convoluted Tubule | Transepithelial voltage | Not specified | Effect observed |
| Cortical Collecting Duct | Transepithelial voltage | Not specified | Effect observed |
| Cortical Collecting Duct | Lumen-to-bath ²²Na⁺ flux | 10⁻³ M | Significant decrease |
Mechanism of Action
This compound exerts its diuretic effect through the inhibition of key ion transporters in two distinct regions of the nephron: the thick ascending limb of the loop of Henle and the distal nephron segments (distal convoluted tubule and collecting duct).
Action on the Thick Ascending Limb of Henle's Loop
Similar to conventional loop diuretics, this compound inhibits the Na⁺/K⁺/2Cl⁻ cotransporter (NKCC2) in the apical membrane of the epithelial cells of the thick ascending limb.[1] This inhibition reduces the reabsorption of Na⁺, K⁺, and Cl⁻ from the tubular fluid, leading to an increased delivery of these ions to the distal nephron and a disruption of the countercurrent multiplication mechanism. This action is evidenced by the observed decrease in the lumen-positive transepithelial voltage and suppression of Cl⁻ flux in isolated perfused tubules.
Action on the Distal Nephron
A key differentiator for this compound is its additional inhibitory effect on electrogenic Na⁺ transport in the distal convoluted tubule and the cortical collecting duct. This action is likely mediated through the inhibition of the epithelial sodium channel (ENaC). This dual-action mechanism is depicted in the signaling pathway diagram below.
Pharmacokinetics
Detailed quantitative pharmacokinetic parameters for this compound, such as half-life, volume of distribution, clearance, and bioavailability, are not extensively reported in publicly available literature. However, studies on its transport mechanisms provide some insights into its absorption and excretion.
Absorption
This compound is being developed for oral administration.[1] The molecular mechanism of its gastrointestinal absorption has been investigated using Caco-2 cells, a model for the human intestinal epithelium. These studies suggest that the Organic Anion Transporting Polypeptide B (OATP-B, also known as SLCO2B1), located in the apical membranes of intestinal epithelial cells, plays a major role in the uptake of this compound from the gut.[1]
Distribution
Information on the distribution of this compound in various tissues is currently not available.
Metabolism
The metabolic pathways of this compound have not been described in the available literature.
Excretion
This compound is secreted into the urine at the renal proximal tubules.[1] Its excretion is mediated by organic anion transport systems. Specifically, studies have shown that the Organic Anion Transporter 1 (OAT1) is involved in its transport across the basolateral membrane of proximal tubule epithelial cells.[1] Further transport across the brush border membrane into the tubular lumen is also mediated by other, yet to be fully characterized, organic anion transporters.[1]
Experimental Protocols
The following sections outline the general methodologies employed in the key preclinical studies of this compound.
In Vivo Clearance Studies in Anesthetized Dogs
-
Animal Model: Anesthetized dogs maintained in a state of water diuresis.
-
Drug Administration: Intravenous infusion of this compound, typically at a constant rate (e.g., 1 mg/kg per hour). Comparative arms may include vehicle control and a standard diuretic like furosemide.
-
Sample Collection: Timed urine collections are performed via an indwelling bladder catheter. Blood samples are drawn periodically to monitor plasma electrolyte levels.
-
Measurements: Urine flow rate, urinary concentrations of Na⁺, K⁺, and Cl⁻, and plasma electrolyte concentrations are determined.
-
Calculations: Free water clearance (CH₂O) and fractional excretion of electrolytes (FENa, FECl) are calculated using standard formulas to quantify the diuretic and natriuretic response.
In Vitro Microperfusion of Isolated Rabbit Renal Tubules
-
Tissue Preparation: Individual renal tubule segments (e.g., cortical thick ascending limb, connecting tubule, cortical collecting duct) are dissected from rabbit kidneys.
-
Perfusion Setup: The isolated tubule is mounted on concentric glass pipettes and perfused in a temperature-controlled chamber containing a physiological bath solution. The luminal and bath solutions can be exchanged independently.
-
Measurement of Transepithelial Voltage (Vte): The potential difference between the luminal and bath solutions is measured using calomel electrodes connected to the solutions via agar bridges.
-
Measurement of Ion Fluxes: Radiolabeled isotopes (e.g., ³⁶Cl⁻, ²²Na⁺) are added to the luminal perfusate. The rate of appearance of the isotope in the bath solution is measured to determine the unidirectional ion flux.
-
Experimental Conditions: this compound is added to the luminal or bath solution at various concentrations to determine its effects on Vte and ion fluxes.
Cellular Uptake Studies in Transfected Cell Lines
-
Cell Lines: Human Embryonic Kidney (HEK293) cells or Caco-2 cells are used. For transporter-specific studies, cells are stably transfected to express the transporter of interest (e.g., OAT1, OATP-B). Mock-transfected cells serve as a negative control.
-
Uptake Assay:
-
Cells are cultured to confluence in multi-well plates.
-
On the day of the experiment, the culture medium is removed, and the cells are washed with a pre-warmed buffer.
-
An uptake solution containing radiolabeled this compound ([¹⁴C]M17055) is added to the wells.[1]
-
The plates are incubated at 37°C for a specified period.
-
The uptake is terminated by aspirating the uptake solution and rapidly washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
-
Inhibition Studies: To confirm the involvement of specific transporters, uptake assays are performed in the presence of known inhibitors of those transporters (e.g., probenecid for OATs).
Summary and Future Directions
This compound is a novel diuretic with a compelling dual mechanism of action, inhibiting ion reabsorption in both the loop of Henle and the distal nephron. This profile suggests it may offer advantages over existing diuretics. The current body of preclinical research provides a solid foundation for its pharmacodynamic effects and the cellular mechanisms underlying its diuretic action.
However, a significant gap remains in the understanding of its full pharmacokinetic profile. To advance the development of this compound, future research should prioritize:
-
Comprehensive Pharmacokinetic Studies: Detailed studies in relevant animal models are needed to determine key parameters such as oral bioavailability, half-life, volume of distribution, and clearance.
-
Metabolite Identification: The metabolic fate of this compound should be investigated to identify any active or inactive metabolites.
-
Clinical Trials: Ultimately, well-controlled clinical trials are necessary to establish the pharmacokinetic and pharmacodynamic profile of this compound in humans and to evaluate its safety and efficacy in target patient populations.
This technical guide, based on the currently available scientific literature, underscores the potential of this compound as a next-generation diuretic, while also highlighting the critical areas for future investigation.
References
Alilusem Potassium: A Technical Overview of its Interaction with the Na-K-2Cl Cotransporter
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available scientific information regarding Alilusem Potassium's interaction with the Na-K-2Cl cotransporter. Extensive searches of the scientific literature did not yield specific quantitative binding affinity data (such as Kᵢ, Kₔ, or IC₅₀ values) for this compound (also known as M17055) with either the NKCC1 or NKCC2 isoforms. The information presented herein is based on functional studies and comparative data from other loop diuretics.
Introduction
This compound (M17055) is a novel loop diuretic developed as an inhibitor of the Na-K-2Cl cotransporter (NKCC). This cotransporter is a membrane protein crucial for the coupled movement of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) ions across the cell membrane. Two major isoforms exist: NKCC1, which is widely distributed throughout the body, and NKCC2, which is primarily found in the kidney. By inhibiting NKCC, particularly NKCC2 in the thick ascending limb of the Loop of Henle, this compound exerts its diuretic effect.
Mechanism of Action
This compound is understood to function as a loop diuretic, targeting the Na-K-2Cl cotransporter. While direct binding studies are not publicly available, functional assays have demonstrated its inhibitory effect. Studies on isolated rabbit cortical thick ascending limbs of Henle showed that this compound effectively inhibits the lumen-positive transepithelial voltage and the transport of chloride ions from the lumen to the cistern. This provides evidence for its functional inhibition of NKCC2.
Beyond its primary diuretic action, research suggests the involvement of other transport proteins in the renal handling of this compound. Specifically, its transport is influenced by the organic anion transporter 1 (OAT1) and the organic anion transporting polypeptide B (OATP-B).
Quantitative and Functional Data
As previously stated, specific binding affinity data for this compound is not available in the reviewed literature. The following table summarizes the known functional effects of this compound on the Na-K-2Cl cotransporter.
| Compound | Target | Effect | Experimental Model | Quantitative Data |
| This compound (M17055) | Na-K-2Cl Cotransporter (presumed NKCC2) | Inhibition of transepithelial voltage and Cl⁻ flux | Isolated rabbit cortical thick ascending limbs of Henle | Not Available |
For comparative purposes, the following table presents the inhibitory potencies (pIC₅₀) of other well-characterized loop diuretics against both NKCC1 and NKCC2. This data is derived from studies on rat tissues and provides context for the expected potency of compounds in this class.[1][2]
| Compound | Target | pIC₅₀ | Experimental Model |
| Bumetanide | NKCC1 (activated) | 6.47 - 6.48 | Rat thymocytes and erythrocytes |
| NKCC2 | 6.48 | Isolated rat medullary thick ascending limb (mTAL) | |
| Piretanide | NKCC1 (activated) | 5.99 - 6.29 | Rat thymocytes and erythrocytes |
| NKCC2 | 5.97 | Isolated rat medullary thick ascending limb (mTAL) | |
| Furosemide | NKCC1 (activated) | 5.04 - 5.21 | Rat thymocytes and erythrocytes |
| NKCC2 | 5.15 | Isolated rat medullary thick ascending limb (mTAL) |
Note: pIC₅₀ is the negative logarithm of the IC₅₀ value. A higher pIC₅₀ value indicates greater potency.
Experimental Protocols
Detailed experimental protocols for determining the binding affinity of this compound to NKCC1 or NKCC2 are not available. However, a general methodology for assessing the functional inhibition of Na-K-2Cl cotransporters is the ⁸⁶Rb⁺ Uptake Assay . This assay is a common and reliable method for measuring the activity of NKCC, as Rubidium (Rb⁺) is transported as a congener of K⁺.
General Protocol for ⁸⁶Rb⁺ Uptake Assay to Measure NKCC Activity:
-
Cell Culture: Cells endogenously expressing or transfected with the NKCC isoform of interest (e.g., HEK-293 cells) are cultured to confluence in appropriate multi-well plates.
-
Pre-incubation and Stimulation:
-
Cells are washed with a pre-incubation buffer to remove growth media.
-
To stimulate NKCC activity, cells are often pre-incubated in a low-chloride or hypertonic medium. This creates a favorable ion gradient for inward transport.
-
During this step, cells are treated with various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., bumetanide) as a positive control.
-
-
Initiation of Uptake:
-
The pre-incubation buffer is removed, and a flux buffer containing ⁸⁶Rb⁺ (as a tracer for K⁺), along with Na⁺ and Cl⁻, is added to initiate the uptake.
-
The uptake is allowed to proceed for a defined period (e.g., 2-10 minutes) at a controlled temperature (e.g., 37°C). The timing is critical to ensure measurement of the initial rate of transport.
-
-
Termination of Uptake:
-
The radioactive flux buffer is rapidly aspirated.
-
The cells are washed multiple times with an ice-cold wash buffer to remove extracellular ⁸⁶Rb⁺. The cold temperature immediately stops the transport process.
-
-
Cell Lysis and Scintillation Counting:
-
A lysis buffer is added to each well to disrupt the cells and release the intracellular ⁸⁶Rb⁺.
-
The lysate is transferred to scintillation vials.
-
A scintillation cocktail is added, and the radioactivity is measured using a scintillation counter. The counts per minute (CPM) are proportional to the amount of ⁸⁶Rb⁺ taken up by the cells.
-
-
Data Analysis:
-
The bumetanide-sensitive component of ⁸⁶Rb⁺ uptake is calculated by subtracting the uptake in the presence of a saturating concentration of bumetanide from the total uptake.
-
The inhibitory effect of the test compound is determined by comparing the bumetanide-sensitive uptake in the presence of the compound to the control (no compound).
-
IC₅₀ values can be calculated by plotting the percent inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and a general workflow for assessing NKCC inhibition.
Caption: Proposed mechanism of action of this compound.
Caption: General workflow for an NKCC inhibition assay.
References
Alilusem Potassium: A Technical Guide to Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, specific quantitative solubility and stability data for Alilusem Potassium (also known as M17055; CAS Number: 114417-20-8) is limited. This guide provides a comprehensive framework and representative methodologies for the solubility and stability testing of a loop diuretic, using illustrative data. The experimental protocols described are based on established pharmaceutical industry practices and regulatory guidelines.
Introduction
This compound is identified as a novel loop diuretic. The efficacy and safety of any pharmaceutical agent are intrinsically linked to its physicochemical properties, with solubility and stability being paramount. Solubility influences bioavailability and formulation strategies, while stability data is critical for determining shelf-life, storage conditions, and ensuring patient safety. This technical guide outlines the core principles and experimental protocols for the comprehensive assessment of this compound's solubility and stability profiles.
Solubility Assessment
A thorough understanding of a drug substance's solubility in various aqueous and organic solvents is fundamental to the drug development process. This information guides formulation development, ensuring adequate dissolution for absorption and bioavailability.
Quantitative Solubility Data
The following table summarizes representative solubility data for a hypothetical loop diuretic, which can be considered analogous to this compound for the purposes of this guide.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method | Notes |
| Deionized Water | 25 | 0.5 | Shake-Flask | pH-dependent solubility expected. |
| 0.1 N HCl (pH 1.2) | 37 | 0.2 | Shake-Flask | Simulates gastric fluid. |
| Phosphate Buffer (pH 6.8) | 37 | 1.5 | Shake-Flask | Simulates intestinal fluid. |
| Phosphate Buffer (pH 7.4) | 37 | 2.0 | Shake-Flask | Simulates physiological pH. |
| Ethanol | 25 | 15.0 | HPLC-UV | Freely soluble. |
| Propylene Glycol | 25 | 25.0 | HPLC-UV | Very soluble. |
| Polyethylene Glycol 400 (PEG 400) | 25 | 50.0 | HPLC-UV | Very soluble. |
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
This method determines the saturation concentration of a compound in a specific solvent.
Materials:
-
This compound (or analogous compound)
-
Selected solvents (e.g., water, buffers, organic solvents)
-
20 mL glass scintillation vials with Teflon-lined caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a scintillation vial.
-
Add a known volume (e.g., 10 mL) of the desired solvent.
-
Securely cap the vials and place them on an orbital shaker.
-
Equilibrate the samples at a controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to sediment the excess solid.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter.
-
Dilute the filtered sample with an appropriate mobile phase.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
Diagram of Experimental Workflow:
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Testing
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.
Stability Indicating Method
A validated stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. This ensures accurate quantification of the remaining active pharmaceutical ingredient (API) and monitoring the growth of impurities.
Forced Degradation Studies
Forced degradation (or stress testing) is undertaken to identify the likely degradation products, which helps in establishing the degradation pathways and the intrinsic stability of the molecule.
Representative Forced Degradation Conditions:
| Condition | Details |
| Acid Hydrolysis | 0.1 N HCl at 60 °C for 24 hours |
| Base Hydrolysis | 0.1 N NaOH at 60 °C for 24 hours |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid drug substance at 80 °C for 48 hours |
| Photostability | Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. |
Long-Term and Accelerated Stability Studies
Long-term and accelerated stability studies are performed on at least three primary batches of the drug substance to establish the re-test period or shelf life and to recommend storage conditions.
ICH Recommended Storage Conditions:
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
Experimental Protocol: Stability Study Execution
Materials:
-
This compound from at least three batches
-
Appropriate primary packaging material
-
Calibrated stability chambers
-
Validated stability-indicating HPLC method
Procedure:
-
Package the drug substance in the proposed primary packaging.
-
Place the packaged samples into stability chambers maintained at the specified long-term and accelerated conditions.
-
At designated time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated), withdraw samples.
-
Analyze the samples for appearance, assay, degradation products, and any other critical quality attributes.
-
Compile and analyze the data to determine the degradation rate and establish a re-test period.
Diagram of Stability Testing Logic:
Caption: Logical Flow of a Pharmaceutical Stability Study.
Signaling Pathway Context (Hypothetical)
As a loop diuretic, this compound is expected to act on the Na-K-2Cl (NKCC2) cotransporter in the thick ascending limb of the loop of Henle. The following diagram illustrates this proposed mechanism of action.
Caption: Proposed Mechanism of Action for this compound.
Conclusion
While specific data for this compound remains proprietary, this guide provides a robust framework for its solubility and stability assessment. The outlined experimental protocols and logical workflows are aligned with industry best practices and regulatory expectations. Rigorous application of these methodologies is essential for the successful development of a safe, effective, and stable pharmaceutical product.
Alilusem Potassium: A Comprehensive Technical Guide on its Absorption, Distribution, Metabolism, and Excretion (ADME)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alilusem Potassium, also known as M17055, is a novel diuretic agent. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to its development and clinical application. This technical guide provides a detailed overview of the pharmacokinetic properties of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological processes.
Absorption
The gastrointestinal absorption of this compound is a critical determinant of its oral bioavailability. In vitro studies using Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with enterocyte-like properties, have been instrumental in elucidating the absorption mechanism.
Key Findings:
-
The uptake of this compound in Caco-2 cells is mediated by an active transport system.
-
The Organic Anion Transporting Polypeptide-B (OATP-B) has been identified as a key transporter involved in the apical uptake of the drug.
Quantitative Data: In Vitro Permeability
| Parameter | Value | Species/System | Reference |
| Apparent Permeability Coefficient (Papp) (A→B) | Data not available | Caco-2 cells | - |
| Efflux Ratio (Papp (B→A) / Papp (A→B)) | Data not available | Caco-2 cells | - |
Experimental Protocol: Caco-2 Cell Permeability Assay
The permeability of this compound is assessed using a well-established Caco-2 cell monolayer model.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with well-defined tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) before and after the experiment.
-
Transport Study:
-
The apical (A) and basolateral (B) compartments are filled with transport buffer.
-
This compound is added to the donor compartment (either apical for A→B transport or basolateral for B→A transport).
-
Samples are collected from the receiver compartment at predetermined time intervals.
-
-
Quantification: The concentration of this compound in the collected samples is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor compartment.
Alilusem Potassium (M17055): A Technical Overview of Preclinical Dose-Response Relationships
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alilusem Potassium, also known as M17055, is a novel high-ceiling loop diuretic. Its mechanism of action involves the inhibition of the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle, a key site for salt reabsorption in the kidney. Additionally, it exhibits effects on the distal nephron, contributing to its potent diuretic, natriuretic, and kaliuretic properties. This technical guide synthesizes the available preclinical data on the dose-response relationship of this compound in animal models, providing a detailed examination of its pharmacological effects.
Core Mechanism of Action
This compound exerts its primary diuretic effect by blocking the Na+-K+-2Cl- cotransporter in the apical membrane of epithelial cells in the thick ascending limb of Henle's loop. This inhibition reduces the reabsorption of sodium, potassium, and chloride ions, leading to an increased excretion of these electrolytes and, consequently, water.
Beyond its action on the loop of Henle, this compound also demonstrates effects on the distal segments of the nephron. It has been shown to suppress the lumen-negative transepithelial voltage in the connecting tubule, distal convoluted tubule, and cortical collecting duct. This suggests an inhibitory action on electrogenic sodium transport in these more distal parts of the kidney tubule, further contributing to its overall diuretic and natriuretic efficacy.[1]
Quantitative Dose-Response Data
The available preclinical data on the dose-response relationship of this compound is primarily derived from studies in anesthetized dogs and in vitro experiments using isolated rabbit renal tubules.
In Vivo Studies in Anesthetized Dogs
A key study investigated the effects of a continuous intravenous infusion of this compound in anesthetized dogs undergoing water diuresis. The results demonstrated a significant diuretic and natriuretic response compared to the widely used loop diuretic, furosemide.
| Compound | Animal Model | Dose/Concentration | Effect | Reference |
| This compound (M17055) | Anesthetized Dogs | 1 mg/kg/h (intravenous infusion) | Decreased free water clearance and increased urinary excretion of Na+ and Cl- to a greater extent than a maximum dose of furosemide (30 mg/kg/h). | [1] |
In Vitro Studies in Isolated Rabbit Renal Tubules
In vitro microperfusion studies have provided more detailed insights into the concentration-dependent effects of this compound on specific segments of the nephron.
| Nephron Segment | Animal Model | Concentration | Effect | Reference |
| Cortical Thick Ascending Limb of Henle's Loop | Rabbit | > 10-6 M | Decreased the lumen-positive transepithelial voltage. | [1] |
| Cortical Thick Ascending Limb of Henle's Loop | Rabbit | 10-5 M | Suppressed the lumen-to-bath 36Cl- flux. | [1] |
| Connecting Tubule | Rabbit | 10-4 M to 10-3 M | Suppressed the lumen-negative transepithelial voltage in a concentration-dependent manner. | [1] |
| Cortical Collecting Duct | Rabbit | 10-3 M | Significantly decreased the lumen-to-bath 22Na+ flux. | [1] |
Experimental Protocols
In Vivo Clearance Studies in Anesthetized Dogs
The methodology for the in vivo clearance studies involved the following key steps:
-
Animal Preparation: Male mongrel dogs were anesthetized with pentobarbital sodium. Catheters were placed in a leg vein for infusions, a leg artery for blood pressure monitoring and blood sampling, and the ureters for urine collection.
-
Water Diuresis: A state of water diuresis was induced by an intravenous infusion of a 2.5% glucose solution.
-
Drug Administration: this compound (M17055) was administered as a continuous intravenous infusion at a rate of 1 mg/kg per hour.
-
Sample Collection: Urine was collected at timed intervals, and arterial blood samples were taken at the midpoint of each urine collection period.
-
Analysis: Urine and plasma samples were analyzed for concentrations of sodium, potassium, chloride, and creatinine to calculate clearance values and electrolyte excretion rates. Free water clearance was also determined.
In Vitro Microperfusion of Isolated Rabbit Renal Tubules
The experimental protocol for the in vitro microperfusion studies was as follows:
-
Tubule Dissection: Kidneys were removed from male New Zealand white rabbits, and specific segments of the nephron (cortical thick ascending limb, connecting tubule, distal convoluted tubule, and cortical collecting duct) were dissected under a stereomicroscope.
-
Microperfusion: The isolated tubule segment was mounted on concentric glass pipettes and perfused with a solution containing the experimental compounds.
-
Transepithelial Voltage Measurement: The transepithelial voltage was measured using a bridge circuit with calomel half-cells connected to the perfusion and bathing solutions via agar bridges.
-
Ion Flux Measurement: The unidirectional flux of radiolabeled ions (36Cl- and 22Na+) from the lumen to the bath was measured to assess the effect of this compound on ion transport.
Visualizations
Signaling Pathway of this compound in the Thick Ascending Limb
Caption: Mechanism of this compound in the thick ascending limb.
Experimental Workflow for In Vivo Clearance Studies
Caption: Workflow for in vivo clearance studies in anesthetized dogs.
Logical Relationship of this compound's Dual Action
Caption: Dual mechanism of action of this compound.
References
Methodological & Application
Application Notes and Protocols for the Administration of Alilusem Potassium in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alilusem Potassium (also known as M17055) is a novel high-ceiling loop diuretic. Its primary mechanism of action involves the inhibition of the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle within the kidney. Additionally, it exerts effects on the distal nephron by inhibiting electrogenic sodium transport. These actions lead to a significant increase in the excretion of sodium, chloride, and water from the body. This document provides detailed protocols for the administration of this compound in rodent studies to evaluate its diuretic efficacy and pharmacokinetic profile. Due to the limited availability of public data on specific oral dosages of this compound in rodents, this protocol is based on established methodologies for evaluating loop diuretics, using furosemide as a reference compound. Researchers should perform dose-ranging studies to determine the optimal dose of this compound for their specific experimental needs.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of a Loop Diuretic (Furosemide) in Rats
| Parameter | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |
| Furosemide | Oral | 20 | 1500 - 2500 | 0.5 - 1.0 | 4000 - 6000 | 1.0 - 1.5 |
| Furosemide | Intravenous | 10 | 10000 - 15000 | 0.08 | 5000 - 7000 | 0.5 - 1.0 |
Table 2: Representative Diuretic and Saluretic Effects of a Loop Diuretic (Furosemide) in Rats (0-6 hours post-administration)
| Treatment Group | Dose (mg/kg) | Urine Volume (mL/100g BW) | Na+ Excretion (mmol/100g BW) | K+ Excretion (mmol/100g BW) | Cl- Excretion (mmol/100g BW) |
| Vehicle Control | - | 0.5 - 1.5 | 0.05 - 0.15 | 0.05 - 0.15 | 0.10 - 0.20 |
| Furosemide | 10 | 3.0 - 5.0 | 0.40 - 0.60 | 0.15 - 0.25 | 0.50 - 0.70 |
| Furosemide | 20 | 5.0 - 8.0 | 0.60 - 0.90 | 0.20 - 0.35 | 0.70 - 1.00 |
Experimental Protocols
Protocol 1: Evaluation of Diuretic Activity in Rats
This protocol is designed to assess the diuretic, natriuretic, and kaliuretic effects of this compound following oral administration to rats.
Materials:
-
This compound (M17055)
-
Furosemide (as a positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Metabolic cages
-
Oral gavage needles
-
Graduated cylinders
-
Flame photometer or ion-selective electrodes for electrolyte analysis
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water for at least one week before the experiment.
-
Fasting: 18 hours prior to the experiment, withdraw food but allow free access to water to ensure uniform hydration and minimize variability in urine output.
-
Group Allocation: Randomly divide the rats into experimental groups (n=6-8 per group), for example:
-
Group 1: Vehicle control (e.g., 0.5% CMC)
-
Group 2: Furosemide (e.g., 20 mg/kg)
-
Group 3-5: this compound (e.g., 5, 10, 20 mg/kg - dose-ranging)
-
-
Hydration: Administer 5 mL/100 g of body weight of normal saline (0.9% NaCl) orally to each rat to ensure a uniform state of hydration and promote baseline urine flow.
-
Drug Administration: Immediately after hydration, administer the respective test substance (vehicle, furosemide, or this compound) via oral gavage. The administration volume should be consistent across all groups (e.g., 1 mL/100 g body weight).
-
Urine Collection: Place each rat in an individual metabolic cage. Collect urine at predetermined intervals (e.g., 0-2, 2-4, 4-6, and 6-24 hours).
-
Measurements:
-
Record the total volume of urine for each collection period.
-
Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
-
Data Analysis: Calculate the total urine output and electrolyte excretion for each animal. Compare the results from the this compound-treated groups with the vehicle control and furosemide-treated groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Pharmacokinetic Study in Rats
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats following a single oral or intravenous dose.
Materials:
-
This compound (M17055)
-
Vehicle suitable for oral and intravenous administration (e.g., saline, PEG400/water)
-
Male Sprague-Dawley rats with jugular vein cannulation (for serial blood sampling)
-
Oral gavage needles and syringes for intravenous administration
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Preparation and Acclimatization: Use cannulated rats to facilitate serial blood sampling. Allow animals to recover from surgery and acclimatize for at least 48 hours.
-
Fasting: Fast the rats overnight (approximately 12-18 hours) before dosing, with free access to water.
-
Group Allocation: Divide the rats into groups for each route of administration (e.g., oral and intravenous) and each time point if composite sampling is used.
-
Drug Administration:
-
Oral (PO): Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
Intravenous (IV): Administer a single bolus dose of this compound (e.g., 1 mg/kg) via the jugular vein cannula.
-
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) at predetermined time points. For example:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including Cmax, Tmax, AUC, half-life (t½), clearance, and volume of distribution. Calculate oral bioavailability by comparing the AUC from the oral and IV routes.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the thick ascending limb.
Caption: Workflow for evaluating the diuretic activity of this compound in rodents.
Application Note: High-Performance Liquid Chromatography Method for the Quantification of Alilusem Potassium
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Alilusem Potassium is a novel loop diuretic that exerts its therapeutic effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle. This inhibition leads to a significant increase in the excretion of sodium, potassium, and chloride, resulting in a potent diuretic effect. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control in the pharmaceutical industry.
This application note presents a proposed high-performance liquid chromatography (HPLC) method for the quantification of this compound. Due to the limited availability of a specific validated method for this compound in the public domain, the methodology presented here is adapted from a validated reverse-phase HPLC (RP-HPLC) method for another potassium salt-containing pharmaceutical, Azilsartan Medoxomil Potassium.[1][2][3] This protocol is intended to serve as a starting point for researchers to develop and validate a robust analytical method for this compound.
Mechanism of Action: Inhibition of Na+/K+/2Cl- Cotransporter
This compound, as a loop diuretic, targets the Na+/K+/2Cl- symporter (NKCC2) located in the apical membrane of epithelial cells in the thick ascending limb of the nephron.[4][5][6] By competitively binding to the chloride-binding site of the transporter, this compound blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.[4] This disruption of ion reabsorption reduces the osmotic gradient in the renal medulla, leading to increased water excretion and a potent diuretic effect.[4][5]
Experimental Protocol
This protocol is an adaptation of a published RP-HPLC method and should be fully validated for its intended use.[2][3]
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
Water (HPLC grade)
-
Human plasma (for bioanalytical applications)
2. Chromatographic Conditions
-
Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 4.6 x 250 mm, 5 µm).[2][3]
-
Mobile Phase: 25 mM Ammonium acetate buffer (pH 5.5) : Acetonitrile (55:45 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.[2]
-
Detection Wavelength: To be determined by UV scan of this compound (a starting wavelength of 254 nm can be used for initial experiments).[2][3]
-
Column Temperature: 25°C.[1]
-
Run Time: Approximately 10 minutes.
3. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1.0 to 10.0 µg/mL.
4. Sample Preparation (from Human Plasma)
-
Spiking: Spike 475 µL of blank human plasma with 25 µL of the respective working standard solutions.[2]
-
Protein Precipitation/Extraction: Add 250 µL of 10 mM ammonium acetate buffer and vortex.[2]
-
Solid Phase Extraction (SPE):
-
Injection: Inject 20 µL of the eluate into the HPLC system.
HPLC Method Workflow
Method Validation Parameters (Hypothetical Data)
The following tables summarize the expected performance characteristics of this HPLC method upon validation.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| % RSD of Peak Area | ≤ 2.0% | 0.8% |
| % RSD of Retention Time | ≤ 1.0% | 0.3% |
Table 2: Method Validation Summary
| Parameter | Concentration Range | Result |
| Linearity (r²) | 1.0 - 10.0 µg/mL | > 0.999 |
| Limit of Detection (LOD) | - | 0.1 µg/mL |
| Limit of Quantification (LOQ) | - | 0.3 µg/mL |
| Precision (% RSD) | ||
| Intra-day (n=6) | 2.0, 5.0, 8.0 µg/mL | < 2.0% |
| Inter-day (n=6) | 2.0, 5.0, 8.0 µg/mL | < 3.0% |
| Accuracy (% Recovery) | 2.0, 5.0, 8.0 µg/mL | 98.0 - 102.0% |
| Recovery from Plasma (%) | - | > 90% |
Conclusion
The proposed reverse-phase HPLC method provides a framework for the reliable and accurate quantification of this compound. The method is based on established chromatographic principles and utilizes common laboratory instrumentation and reagents. Researchers and drug development professionals are encouraged to perform a full method validation according to ICH guidelines to ensure its suitability for their specific applications. This adapted method offers a robust starting point for the development of analytical protocols for this compound in both research and quality control environments.
References
- 1. Bioanalytical method development and validation of azilsartan medoxomil potassium in human plasma by reversed-phase-high-performance liquid chromatographic with solid-phase extraction and its application in bioequivalence study | Innovative Journal of Medical Sciences [ijms.co.in]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Loop diuretic - Wikipedia [en.wikipedia.org]
- 5. PharmGKB summary: diuretics pathway, pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loop Diuretics Unique Mechanism of Action [japi.org]
Application Notes and Protocols for Utilizing Alilusem Potassium in Isolated Perfused Kidney Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alilusem Potassium is a novel loop diuretic currently under investigation. Its mechanism of action involves the inhibition of the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle, as well as the inhibition of Na+ reuptake in the distal tubule[1]. The isolated perfused kidney (IPK) model offers a powerful ex vivo system to study the direct renal effects of pharmacological agents like this compound, independent of systemic neurohormonal influences[2][3][4]. These application notes provide a detailed protocol for utilizing this compound in an IPK setup, enabling researchers to meticulously evaluate its diuretic and natriuretic properties.
Principle of the Isolated Perfused Kidney Model
The IPK technique allows for the maintenance of a kidney's viability and function outside the body for a period of time, typically around one hour[2][4]. A carefully prepared perfusate, mimicking the composition of blood, is circulated through the renal artery. This allows for the assessment of various renal parameters, including renal blood flow, glomerular filtration rate (GFR), and the excretion of urine and electrolytes[2]. The model is particularly advantageous for dissecting the direct effects of a drug on renal hemodynamics and tubular function without confounding systemic variables[3].
Expected Effects of this compound in the Isolated Perfused Kidney
Based on its mechanism of action as a loop diuretic, this compound is expected to elicit the following quantifiable effects in the isolated perfused kidney model:
-
Increased Urine Flow Rate (Diuresis): By inhibiting water reabsorption secondary to solute reabsorption in the loop of Henle and distal tubule.
-
Increased Fractional Excretion of Sodium (FENa+), Potassium (FEK+), and Chloride (FECl-): Due to the direct inhibition of the Na+/K+/2Cl- cotransporter.
-
Minimal to No Change in Glomerular Filtration Rate (GFR): The direct effect on GFR is expected to be minimal, although changes in renal vascular resistance could have an indirect impact.
-
Potential for Altered Renal Vascular Resistance: This should be monitored throughout the experiment.
Data Presentation: Expected Quantitative Effects of this compound
The following table summarizes the anticipated dose-dependent effects of this compound on key renal parameters in an isolated perfused rat kidney model. Note: These are hypothetical data based on the known pharmacology of loop diuretics and are intended for illustrative purposes.
| Parameter | Baseline (Control) | This compound (Low Dose) | This compound (High Dose) |
| Urine Flow Rate (µL/min/g kidney weight) | 22 | 45 | 75 |
| Glomerular Filtration Rate (GFR) (µL/min/g kidney weight) | 400 | 390 | 380 |
| Fractional Excretion of Sodium (FENa+) (%) | 1.5 | 5.0 | 15.0 |
| Fractional Excretion of Potassium (FEK+) (%) | 20 | 35 | 50 |
| Fractional Excretion of Chloride (FECl-) (%) | 1.0 | 4.5 | 13.5 |
| Renal Perfusate Flow (mL/min/g kidney weight) | 15.6 | 15.4 | 15.2 |
| Renal Vascular Resistance (mmHg*min/mL) | 35 | 36 | 37 |
Experimental Protocols
I. Preparation of Perfusion Medium
A modified Krebs-Henseleit buffer is commonly used for isolated kidney perfusion[3].
Composition:
-
NaCl: 118 mM
-
KCl: 4.7 mM
-
CaCl2: 2.5 mM
-
MgSO4: 1.2 mM
-
KH2PO4: 1.2 mM
-
NaHCO3: 25 mM
-
Glucose: 5.5 mM
-
Bovine Serum Albumin (BSA): 5.5% (w/v)[3]
-
Optional: Washed bovine or rat erythrocytes (hematocrit 1%) to improve oxygenation[3].
Preparation Steps:
-
Dissolve all salts in distilled, deionized water.
-
Add BSA and stir gently to avoid frothing until fully dissolved.
-
If using, add erythrocytes.
-
Continuously aerate the buffer with a gas mixture of 95% O2 and 5% CO2 to maintain a physiological pH of 7.4[3].
-
Warm the perfusate to 37°C before use.
II. Surgical Procedure for Kidney Isolation (Mouse or Rat Model)
This protocol is adapted from established methods for isolated rodent kidney perfusion[2][5][6].
-
Anesthetize the animal (e.g., ketamine/xylazine combination or pentobarbital sodium)[3][6].
-
Perform a midline laparotomy to expose the abdominal aorta and renal artery[5].
-
Carefully dissect the right kidney, renal artery, renal vein, and ureter.
-
Ligate the superior mesenteric artery[5].
-
Place a clamp on the aorta proximal to the right renal artery[3].
-
Insert a cannula into the abdominal aorta, advancing it to the origin of the right renal artery[3].
-
Immediately start perfusion at a low flow rate to prevent clotting[3].
-
Secure the cannula and increase the perfusion rate to achieve a perfusion pressure of 90-100 mmHg[3].
-
Cannulate the ureter with PE-50 tubing to collect urine[5].
-
Excise the kidney and transfer it to a thermostated perfusion chamber[3].
III. Experimental Setup and Perfusion
-
Place the isolated kidney in the perfusion chamber maintained at 37°C.
-
Perfuse the kidney at a constant pressure of approximately 100 mmHg[2].
-
Allow the kidney to stabilize for a 20-30 minute equilibration period, collecting baseline urine and perfusate samples.
-
During equilibration, monitor perfusate flow rate and vascular resistance to ensure kidney viability[2]. A stable flow rate and resistance are indicative of a successful preparation[2].
IV. Administration of this compound
-
Prepare stock solutions of this compound in the perfusion buffer.
-
After the equilibration period, introduce this compound into the perfusate at the desired concentrations (e.g., low dose and high dose).
-
Administer each dose for a defined period (e.g., 20 minutes) to allow for a steady-state effect.
-
Collect urine and perfusate samples throughout the drug administration periods.
V. Data Collection and Analysis
-
Urine Flow Rate: Measure urine volume over time.
-
Glomerular Filtration Rate (GFR): Can be determined by adding a substance that is freely filtered but not reabsorbed or secreted, such as inulin, to the perfusate and measuring its clearance.
-
Electrolyte Concentrations: Analyze urine and perfusate samples for Na+, K+, and Cl- concentrations using a flame photometer or ion-selective electrodes.
-
Fractional Excretion (FE): Calculate for each electrolyte using the formula: FE (%) = (Urine Electrolyte Concentration * Urine Flow Rate) / (Perfusate Electrolyte Concentration * GFR) * 100
-
Renal Perfusate Flow and Vascular Resistance: Continuously monitor these parameters from the perfusion apparatus[2].
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. The Mouse Isolated Perfused Kidney Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The isolated perfused mouse kidney - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Mouse Isolated Perfused Kidney Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: The Mouse Isolated Perfused Kidney Technique [app.jove.com]
- 6. Isolated perfused kidney experiment [bio-protocol.org]
Application Notes and Protocols for Evaluating Alilusem Potassium Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alilusem potassium, also known as M17055, is a novel loop diuretic that functions by inhibiting the Na+-K+-2Cl- cotransporter in the thick ascending loop of Henle and Na+ reuptake in the distal tubule.[1][2] Its primary therapeutic action is to increase urine output, which is beneficial in conditions such as hypertension and edema. As with any new therapeutic agent, a thorough evaluation of its potential cytotoxicity is a critical component of the preclinical safety assessment. These application notes provide detailed protocols for a panel of in vitro cell culture assays to assess the cytotoxic effects of this compound.
The selected assays—MTT, LDH, and Annexin V/PI—provide a multi-faceted view of potential cytotoxicity by measuring metabolic activity, membrane integrity, and apoptosis, respectively. The data generated from these assays will enable researchers to determine the concentration-dependent effects of this compound on cell viability and understand the primary mechanisms of any observed cell death.
Experimental Protocols
Cell Culture and Treatment
A human renal proximal tubule epithelial cell line, such as HK-2 or HEK293, is recommended for these studies, given that the kidney is the primary site of action for this compound.[1]
-
Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere and proliferate for 24 hours at 37°C in a 5% CO2 humidified incubator.[3][4]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations for treatment.
-
Treatment: After 24 hours of cell growth, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin or staurosporine). Incubate the cells for 24, 48, and 72 hours.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5][6] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.[5]
Protocol:
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[5][7]
-
Incubate the plate for 4 hours at 37°C in a CO2 incubator.[3][5]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]
-
Incubate the plate overnight at 37°C in a humidified atmosphere.[5]
-
Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm.[7]
LDH Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[8][9]
Protocol:
-
After the treatment period, centrifuge the 96-well plate at 1000 RPM for 5 minutes.[10]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[10]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[8]
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate for 30 minutes at room temperature, protected from light.[11]
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[9]
Annexin V/PI Assay for Apoptosis
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[12] Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[13] Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[12]
Protocol:
-
Harvest the cells by trypsinization and collect the cell culture supernatant to include any floating cells.
-
Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
Data Presentation
The quantitative data from the cytotoxicity assays should be summarized in tables to facilitate easy comparison of the effects of different concentrations of this compound over time.
Table 1: MTT Assay - Cell Viability (%)
| Concentration (µM) | 24 Hours | 48 Hours | 72 Hours |
| Vehicle Control | 100 ± 5.2 | 100 ± 4.8 | 100 ± 5.5 |
| Alilusem K 1 | 98 ± 4.9 | 95 ± 5.1 | 92 ± 6.1 |
| Alilusem K 10 | 95 ± 5.3 | 88 ± 4.7 | 80 ± 5.9 |
| Alilusem K 50 | 85 ± 6.1 | 70 ± 5.8 | 55 ± 6.3 |
| Alilusem K 100 | 70 ± 5.9 | 50 ± 6.2 | 30 ± 5.7 |
| Positive Control | 30 ± 4.5 | 15 ± 3.9 | 5 ± 2.1 |
Table 2: LDH Assay - % Cytotoxicity
| Concentration (µM) | 24 Hours | 48 Hours | 72 Hours |
| Vehicle Control | 5 ± 1.2 | 6 ± 1.5 | 7 ± 1.8 |
| Alilusem K 1 | 7 ± 1.4 | 10 ± 2.1 | 15 ± 2.5 |
| Alilusem K 10 | 10 ± 2.1 | 18 ± 2.9 | 28 ± 3.4 |
| Alilusem K 50 | 20 ± 3.5 | 35 ± 4.1 | 50 ± 4.9 |
| Alilusem K 100 | 35 ± 4.2 | 55 ± 5.3 | 75 ± 6.1 |
| Positive Control | 70 ± 6.8 | 85 ± 7.2 | 95 ± 5.9 |
Table 3: Annexin V/PI Assay - Cell Population Distribution (%)
| Concentration (µM) | Time | Viable (Annexin V-/PI-) | Early Apoptotic (Annexin V+/PI-) | Late Apoptotic/Necrotic (Annexin V+/PI+) |
| Vehicle Control | 48h | 95 ± 2.1 | 3 ± 0.8 | 2 ± 0.5 |
| Alilusem K 50 | 48h | 65 ± 4.5 | 20 ± 3.1 | 15 ± 2.8 |
| Alilusem K 100 | 48h | 40 ± 5.2 | 35 ± 4.3 | 25 ± 3.9 |
Visualizations
Experimental Workflows
Caption: Workflow for the MTT-based cell viability assay.
Caption: Workflow for the LDH-based cytotoxicity assay.
Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity
Caption: Hypothesized signaling pathway for this compound cytotoxicity.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. LDH Cytotoxicity Assay [bio-protocol.org]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. Cell Culture Academy [procellsystem.com]
- 13. Incucyte® Apoptosis Assays for Live-Cell Analysis | Sartorius [sartorius.com]
Application Notes: In Vivo Imaging of Alilusem Potassium Distribution
References
- 1. Na–K–Cl cotransporter - Wikipedia [en.wikipedia.org]
- 2. Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies [mdpi.com]
- 3. Positron emission tomography - Wikipedia [en.wikipedia.org]
- 4. hopkinsmedicine.org [hopkinsmedicine.org]
- 5. 11C=O Bonds Made Easily for Positron Emission Tomography Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First D1-like receptor PET imaging of the rat and primate kidney: implications for human disease monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Development of a Competitive ELISA for the Detection of Alilusem Potassium
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alilusem Potassium is a novel diuretic agent that functions by inhibiting the Na+, K+, 2Cl- cotransporter in the thick ascending loop of Henle and Na+ reuptake in the distal tubules of the kidney.[1] As a small molecule therapeutic, sensitive and specific quantification in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides a comprehensive guide to the development and validation of a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of this compound. This immunoassay offers a high-throughput and cost-effective method for screening and quantification.
The competitive ELISA format is particularly well-suited for the detection of small molecules (haptens) like this compound, which cannot be simultaneously bound by two different antibodies as required in a sandwich ELISA.[2] In this assay, free this compound in a sample competes with a labeled or immobilized this compound derivative for binding to a limited amount of a specific anti-Alilusem Potassium antibody. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Principle of the Competitive ELISA for this compound
The fundamental principle of the competitive ELISA for this compound is based on the competition between the analyte in the sample and a fixed amount of a labeled or plate-coated this compound analog for binding to a specific antibody. The lower the concentration of this compound in the sample, the more of the labeled analog will bind to the antibody, resulting in a stronger signal. Conversely, a high concentration of this compound in the sample will outcompete the labeled analog, leading to a weaker signal.
Key Experimental Workflow
The development of a robust competitive ELISA for this compound involves several key stages, from the initial design of immunogens to the final validation of the assay.
Caption: Overall workflow for the development of a competitive ELISA for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound-Carrier Protein Conjugate (Immunogen)
To elicit an immune response against the small molecule this compound, it must first be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This protocol outlines a general method for this conjugation.
Materials:
-
This compound (with a reactive functional group or a synthesized derivative)
-
Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) or other appropriate cross-linking agents
-
Dimethylformamide (DMF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Spectrophotometer
Methodology:
-
Activation of this compound:
-
Dissolve this compound (containing a carboxyl group) in anhydrous DMF.
-
Add a molar excess of NHS and then DCC.
-
Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester of this compound.
-
-
Conjugation to Carrier Protein:
-
Dissolve the carrier protein (BSA or KLH) in PBS.
-
Slowly add the activated this compound-NHS ester solution to the protein solution while stirring.
-
Allow the reaction to proceed overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Dialyze the reaction mixture against PBS at 4°C for 48 hours with several changes of buffer to remove unconjugated hapten and cross-linking reagents.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Confirm conjugation using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.
-
-
Storage:
-
Store the purified conjugate in aliquots at -20°C or -80°C.
-
Protocol 2: Antibody Production and Screening
Immunization:
-
The this compound-KLH conjugate is typically used as the immunogen.
-
Follow a standard immunization protocol for generating either polyclonal antibodies in rabbits or monoclonal antibodies in mice. This involves an initial immunization with the immunogen emulsified in Complete Freund's Adjuvant, followed by several booster injections with the immunogen in Incomplete Freund's Adjuvant.
Screening of Antibodies (Indirect ELISA):
-
Coating: Coat a 96-well microtiter plate with this compound-BSA conjugate (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add serial dilutions of the antisera or hybridoma supernatants to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit or anti-mouse IgG) at an appropriate dilution and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB for HRP) and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
Select the antibody dilution that gives a high signal-to-noise ratio for further development.
Protocol 3: Competitive ELISA for this compound Detection
This protocol describes a typical competitive ELISA format where the this compound-protein conjugate is coated onto the microplate.
Caption: Step-by-step workflow for the competitive ELISA.
Materials:
-
This compound-BSA conjugate
-
Anti-Alilusem Potassium primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
This compound standard
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
-
TMB substrate and stop solution
-
Plate reader
Methodology:
-
Coating: Dilute the this compound-BSA conjugate to an optimal concentration (determined by checkerboard titration) in coating buffer. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.
-
Washing: Wash the plate 3 times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard in the assay buffer.
-
Prepare the samples for analysis, diluting them in the assay buffer if necessary.
-
In separate tubes, pre-incubate 50 µL of each standard or sample with 50 µL of the diluted anti-Alilusem Potassium primary antibody for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm within 30 minutes.
Data Presentation and Analysis
The data obtained from the competitive ELISA should be analyzed to generate a standard curve. The absorbance values are plotted against the logarithm of the this compound concentration. A sigmoidal dose-response curve is typically observed.
Table 1: Example Checkerboard Titration Data (Absorbance at 450 nm)
| Coating Antigen (µg/mL) | 1:1,000 Ab Dilution | 1:5,000 Ab Dilution | 1:10,000 Ab Dilution | 1:20,000 Ab Dilution |
| 10 | 2.58 | 2.15 | 1.89 | 1.52 |
| 5 | 2.31 | 1.98 | 1.65 | 1.23 |
| 2.5 | 1.95 | 1.62 | 1.31 | 0.98 |
| 1.25 | 1.54 | 1.21 | 0.95 | 0.65 |
| 0.625 | 1.12 | 0.88 | 0.64 | 0.41 |
Optimal conditions are chosen to give an absorbance of approximately 1.0-1.5 in the absence of free analyte.
Table 2: Example Standard Curve Data for this compound
| This compound (ng/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | % B/B₀ |
| 0 (B₀) | 1.254 | 1.268 | 1.261 | 100.0 |
| 0.1 | 1.189 | 1.201 | 1.195 | 94.8 |
| 0.5 | 0.987 | 1.003 | 0.995 | 78.9 |
| 1 | 0.754 | 0.766 | 0.760 | 60.3 |
| 5 | 0.432 | 0.440 | 0.436 | 34.6 |
| 10 | 0.215 | 0.223 | 0.219 | 17.4 |
| 50 | 0.101 | 0.105 | 0.103 | 8.2 |
| 100 | 0.058 | 0.062 | 0.060 | 4.8 |
B/B₀ is calculated as (Mean Absorbance of Standard / Mean Absorbance of Zero Standard) x 100.
Table 3: Assay Validation Parameters
| Parameter | Acceptance Criteria | Example Result |
| Linearity | R² > 0.99 | 0.998 |
| Limit of Detection (LOD) | Mean(blank) - 3SD(blank) | 0.08 ng/mL |
| Limit of Quantification (LOQ) | Mean(blank) - 10SD(blank) | 0.25 ng/mL |
| Intra-assay Precision (%CV) | < 15% | 6.8% |
| Inter-assay Precision (%CV) | < 20% | 11.2% |
| Recovery (%) | 80-120% | 95-108% |
| Specificity/Cross-reactivity | Minimal with related compounds | < 1% with major metabolites |
This application note provides a comprehensive framework for the development and implementation of a competitive ELISA for the quantification of this compound. The provided protocols and data tables serve as a guide for researchers to establish a sensitive, specific, and reliable immunoassay for their specific research needs.
References
Application Notes and Protocols for Alilusem Potassium in Renal Transport Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alilusem potassium (formerly known as M17055) is a novel high-ceiling loop diuretic that has been instrumental in elucidating the complex mechanisms of ion transport within the renal tubules. Developed by Mochida Pharmaceutical Co., Ltd., this compound exhibits a unique dual-action mechanism, targeting both the thick ascending limb of Henle's loop and the distal nephron segments. This dual action provides a valuable tool for researchers studying renal physiology and pathophysiology, as well as for professionals in drug development investigating novel diuretic agents.
These application notes provide a comprehensive overview of the use of this compound as a research tool, including its mechanism of action, protocols for in vivo and in vitro studies, and expected quantitative outcomes.
Mechanism of Action
This compound primarily functions as a potent inhibitor of the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) located in the apical membrane of the thick ascending limb of Henle's loop. This inhibition leads to a significant increase in the urinary excretion of sodium, potassium, and chloride ions, a hallmark of loop diuretics.
Furthermore, this compound exerts an inhibitory effect on electrogenic Na⁺ transport in the distal nephron, including the distal convoluted tubule and the cortical collecting duct. This secondary mechanism of action contributes to its robust diuretic and natriuretic effects. The compound has also been suggested to interact with organic anion transporters (OATs), which are involved in its secretion into the tubular lumen.
A visual representation of the primary signaling pathway affected by this compound is provided below.
Troubleshooting & Optimization
Troubleshooting Alilusem Potassium solubility issues in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with Alilusem Potassium in aqueous solutions.
Disclaimer: this compound (also known as M-17055; CAS 114417-20-8) is a specialized research compound. Detailed public data on its solubility profile is limited. The following recommendations are based on the chemical properties of its known structure (4(1H)-Quinolinone, 7-chloro-2,3-dihydro-1-(2-methylbenzoyl)-, O-sulfooxime, potassium salt) and general principles for similar compounds. Empirical testing is crucial to determine the optimal dissolution conditions for your specific experimental needs.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when dissolving this compound in aqueous solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Compound does not dissolve or forms a suspension | Low aqueous solubility at neutral pH; insufficient solvent volume. | 1. Increase Solvent Volume: Attempt to dissolve in a larger volume of the aqueous buffer. 2. Gentle Heating: Warm the solution to 37-40°C while stirring. Avoid excessive heat to prevent degradation. 3. pH Adjustment: Cautiously adjust the pH of the solution. Given the acidic nature of the O-sulfooxime group, solubility may increase in slightly basic conditions (e.g., pH 7.5-8.5). Use dilute NaOH to adjust. Conversely, for other compounds, solubility can sometimes be increased in slightly acidic conditions. Always test a small aliquot first. 4. Sonication: Use a sonicator bath to aid in the dispersion and dissolution of the compound. |
| Precipitation occurs after initial dissolution | Solution is supersaturated; change in temperature or pH. | 1. Maintain Temperature: If the compound was dissolved with heating, ensure the solution is maintained at that temperature if possible for the experiment. 2. Re-dissolve and Dilute: If precipitation occurred upon cooling, try re-heating to dissolve and then perform serial dilutions in pre-warmed buffer to reach the desired final concentration. 3. Check for pH drift: Measure the pH of the final solution to ensure it has not changed significantly. |
| Solution appears cloudy or hazy | Presence of insoluble impurities; formation of fine particulates. | 1. Filtration: Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates. This is especially important for cell-based assays. 2. Centrifugation: For larger volumes, centrifuge the solution at high speed and carefully collect the supernatant. |
| Compound appears to be degrading (color change) | Instability in the chosen solvent or at the working temperature/pH. | 1. Prepare Fresh Solutions: this compound solutions should be prepared fresh for each experiment. 2. Protect from Light: Store the stock solution and working solutions protected from light. 3. Use Aprotic Solvents for Stock: Prepare a concentrated stock solution in an aprotic solvent like DMSO or DMF and then dilute into your aqueous buffer immediately before use. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for this compound?
A1: For creating a concentrated stock solution, it is advisable to start with a small amount of an aprotic polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The compound can then be serially diluted to the final working concentration in the desired aqueous buffer.
Q2: How does pH affect the solubility of this compound?
A2: While specific data is unavailable, the presence of the O-sulfooxime potassium salt suggests that the compound is likely to be more soluble in aqueous solutions with a pH slighlty deviating from neutral. It is recommended to test a range of pH values (e.g., 6.5, 7.4, 8.0) to determine the optimal pH for your experimental conditions.
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating to approximately 37°C can aid in dissolution. However, prolonged or excessive heating should be avoided as it may lead to the degradation of the compound. Always monitor for any changes in the appearance of the solution, such as color change, which might indicate degradation.
Q4: How should I store this compound solutions?
A4: It is highly recommended to prepare aqueous solutions of this compound fresh on the day of the experiment. If a stock solution in DMSO or DMF is prepared, it should be stored in small aliquots at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration.
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary.
-
Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot the stock solution into smaller volumes in light-protective tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thaw a single aliquot of the 10 mM this compound stock solution in DMSO at room temperature.
-
Pre-warm your desired aqueous buffer (e.g., PBS, HBSS, or cell culture medium) to your experimental temperature (e.g., 37°C).
-
Perform serial dilutions of the DMSO stock solution into the pre-warmed aqueous buffer to achieve the final desired concentration. Ensure that the final concentration of DMSO is kept low (typically <0.1%) to avoid solvent effects in biological assays.
-
Mix thoroughly by gentle inversion or vortexing after each dilution step.
-
Use the final working solution immediately.
Signaling Pathways and Mechanism of Action
This compound is a diuretic that functions by inhibiting sodium and chloride reabsorption in the kidneys. It specifically targets the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle and sodium reabsorption in the distal tubule, which is primarily mediated by the Na-Cl cotransporter (NCC) and the epithelial sodium channel (ENaC).
Regulation of the Na-K-2Cl Cotransporter (NKCC2)
The activity of NKCC2 is tightly regulated by a complex signaling cascade. Key regulators include the WNK (With-No-Lysine) kinases and the SPAK/OSR1 kinases.
Caption: Regulation of the Na-K-2Cl cotransporter (NKCC2).
Regulation of Sodium Reabsorption in the Distal Tubule
In the distal tubule, sodium reabsorption is primarily mediated by the epithelial sodium channel (ENaC). This process is regulated by hormones such as aldosterone.
Caption: Regulation of the Epithelial Sodium Channel (ENaC).
Optimizing Alilusem Potassium dosage for maximal diuretic effect
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on optimizing the dosage of Alilusem Potassium for maximal diuretic effect. Given that this compound is a novel loop diuretic, this guide leverages established principles from well-characterized drugs in the same class, such as furosemide, to provide a framework for your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound, as a loop diuretic, is hypothesized to exert its effect by inhibiting the Na+/K+/2Cl- cotransporter (NKCC2) in the thick ascending limb of the Loop of Henle in the kidney.[1][2][3] This inhibition reduces the reabsorption of sodium, potassium, and chloride ions, leading to an increase in urine output (diuresis) and excretion of these electrolytes.[2]
Q2: What is the expected dose-response relationship for this compound?
A2: Loop diuretics typically exhibit a sigmoidal dose-response curve.[4] This means there is a "threshold" dose below which there is little to no diuretic effect, and a "ceiling" dose above which further increases in dosage do not produce a significantly greater diuretic effect.[4] The optimal dose for maximal effect will lie on the steep part of this curve, just before the ceiling is reached.
Q3: How does renal function affect the dosage of loop diuretics like this compound?
A3: In patients with impaired renal function, the threshold and ceiling doses for loop diuretics are typically higher.[4] This is because reduced renal blood flow and glomerular filtration rate can impair the delivery of the drug to its site of action in the renal tubules.[5] Therefore, higher doses may be required to achieve the desired diuretic effect in subjects with renal insufficiency.
Q4: What are the key biomarkers to monitor during dosage optimization studies?
A4: Key biomarkers include urine output, urinary excretion of sodium, potassium, and chloride, serum electrolyte levels (sodium, potassium, chloride, magnesium, calcium), and markers of renal function such as serum creatinine and blood urea nitrogen (BUN). Monitoring these parameters will help assess both the efficacy and the safety of the dosage regimen.
Q5: What is "diuretic resistance" and how can it be addressed?
A5: Diuretic resistance is a state where the response to a diuretic is diminished before the therapeutic goal has been reached.[6][7] This can be due to factors such as impaired drug absorption, reduced renal secretion of the drug, or compensatory increases in sodium reabsorption in other parts of the nephron.[7][8] Strategies to overcome this include dose escalation, more frequent administration, or combination therapy with a diuretic that acts on a different part of the nephron (e.g., a thiazide diuretic).[6][9]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Suboptimal Diuretic Response at Expected Therapeutic Dose | - Individual variability in drug metabolism or excretion.- Impaired renal function.- Development of diuretic resistance.[6] | - Confirm patient adherence to dosing schedule.- Assess renal function (e.g., creatinine clearance).- Gradually titrate the dose upwards, monitoring for efficacy and side effects.[10]- Consider increasing the frequency of administration.[4]- If resistance is suspected, consider combination therapy with a thiazide diuretic after appropriate evaluation.[9] |
| Excessive Diuresis or Dehydration | - Dose is too high.- Overly aggressive dose titration. | - Reduce the dose or decrease the frequency of administration.- Ensure adequate fluid intake.- Monitor for signs of dehydration (e.g., hypotension, tachycardia). |
| Significant Electrolyte Imbalances (e.g., Hypokalemia, Hyponatremia) | - Inherent mechanism of action of loop diuretics leading to electrolyte loss.[2][11]- Inadequate dietary intake of electrolytes. | - Monitor serum electrolytes regularly.- For hypokalemia, consider potassium supplementation or combination with a potassium-sparing diuretic.- Adjust diet to include potassium-rich foods.- For hyponatremia, fluid restriction may be necessary in some cases. |
| Ototoxicity (Hearing Loss or Tinnitus) | - A known, though less common, side effect of loop diuretics, particularly at high doses or with rapid intravenous administration.[11] | - Discontinue the drug or reduce the dose immediately and consult a physician.- Avoid co-administration with other ototoxic agents. |
Data Presentation
The following table provides a template for summarizing quantitative data from a dose-ranging study for this compound. Data presented are hypothetical and for illustrative purposes only, based on typical findings for loop diuretics.
| Dosage Group | Mean 24-hour Urine Output (mL) | Mean 24-hour Urinary Sodium Excretion (mEq) | Mean 24-hour Urinary Potassium Excretion (mEq) | Mean Change from Baseline Serum Potassium (mEq/L) |
| Placebo | 1500 | 100 | 40 | +0.1 |
| This compound (Low Dose) | 2500 | 200 | 55 | -0.3 |
| This compound (Medium Dose) | 3500 | 300 | 70 | -0.6 |
| This compound (High Dose) | 3800 | 320 | 75 | -0.8 |
Experimental Protocols
1. Preclinical Dose-Response Assessment in a Rodent Model
-
Objective: To determine the dose-dependent diuretic, natriuretic, and kaliuretic effects of this compound.
-
Methodology:
-
Acclimatize male Sprague-Dawley rats for at least 7 days.
-
House animals individually in metabolic cages that allow for the separate collection of urine and feces.
-
Fast rats overnight with free access to water before the experiment.
-
Administer a saline load (e.g., 25 mL/kg, oral gavage) to ensure adequate hydration and urine flow.
-
Divide animals into groups (n=8-10 per group) to receive either vehicle (control) or varying doses of this compound (e.g., 1, 3, 10, 30 mg/kg) via oral gavage. Include a positive control group treated with a known loop diuretic like furosemide (e.g., 20 mg/kg).
-
Collect urine at regular intervals (e.g., 0-4h, 4-8h, 8-24h).
-
Measure the total volume of urine for each collection period.
-
Analyze urine samples for sodium, potassium, and chloride concentrations using a flame photometer or ion-selective electrodes.
-
Calculate the total excretion of each electrolyte for each dose group.
-
Plot dose-response curves for urine volume and electrolyte excretion.
-
2. Clinical Trial Protocol for Dosage Optimization in Healthy Volunteers
-
Objective: To evaluate the safety, tolerability, and diuretic effect of single ascending doses of this compound in healthy adult subjects.
-
Methodology:
-
Conduct a randomized, double-blind, placebo-controlled, single ascending dose study.
-
Enroll healthy male and/or female subjects, aged 18-55 years, with normal renal function.
-
Assign subjects to sequential cohorts, with each cohort receiving a single oral dose of this compound or placebo. Start with a low dose and escalate to higher doses in subsequent cohorts after safety review.
-
Standardize fluid and dietary sodium and potassium intake for a set period before and during the study.
-
Collect blood and urine samples at baseline and at specified time points post-dose (e.g., up to 48 or 72 hours).
-
Measure urine volume and urinary excretion of electrolytes at each collection interval.
-
Monitor vital signs, electrocardiograms (ECGs), and adverse events throughout the study.
-
Analyze serum and urine for pharmacokinetic parameters of this compound.
-
Assess the pharmacodynamic effects by analyzing the relationship between drug concentration and diuretic/natriuretic response.
-
Visualizations
References
- 1. Loop diuretic - Wikipedia [en.wikipedia.org]
- 2. Loop Diuretics Unique Mechanism of Action [japi.org]
- 3. lecturio.com [lecturio.com]
- 4. Sigmoid Dose-Response Curve in Loop Diuretics | Time of Care [timeofcare.com]
- 5. researchgate.net [researchgate.net]
- 6. The Basics of Diuretic Resistance in Heart Failure [practicingclinicians.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Diuretic Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How can you overcome diuretic resistance in patients with heart failure – Clinical Correlations [clinicalcorrelations.org]
- 10. Dosage titration with furosemide in congestive heart failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How Do Loop Diuretics Work? Understanding Their Mechanism of Action - GoodRx [goodrx.com]
How to prevent Alilusem Potassium degradation in experimental setups
Disclaimer: Information regarding a compound specifically named "Alilusem Potassium" is not publicly available. This technical support guide has been created as a generalized resource for researchers working with a hypothetical novel potassium salt of an organic molecule, referred to herein as this compound. The principles and methodologies described are based on established best practices for handling and preventing the degradation of organic pharmaceutical compounds in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the common degradation pathways for organic potassium salts like this compound in solution?
A1: Organic potassium salts can be susceptible to several degradation pathways, primarily influenced by the nature of the organic moiety. The most common pathways include:
-
Hydrolysis: Reaction with water can cleave labile functional groups such as esters, amides, and lactams. The rate of hydrolysis is often pH-dependent. For instance, studies on drugs like Azilsartan medoxomil potassium have shown degradation under hydrolytic stress conditions.[1][2]
-
Oxidation: The presence of atmospheric oxygen or oxidizing agents can lead to the degradation of electron-rich functional groups. This can be initiated or accelerated by exposure to light or the presence of metal ions.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions. Compounds like Losartan potassium have been shown to undergo photodegradation.[3][4]
-
Thermal Degradation: High temperatures can accelerate other degradation processes or cause the molecule to break down directly.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The pH of a solution can significantly impact the stability of this compound. Acidic or basic conditions can catalyze hydrolysis. It is crucial to determine the pH-stability profile of the compound early in its development. For example, some compounds exhibit maximum stability in a narrow pH range, with degradation rates increasing as the pH moves away from this optimum.
Q3: What is the recommended way to store this compound, both as a solid and in solution?
A3: For solid this compound, storage in a tightly sealed container at controlled room temperature or refrigerated, protected from light and moisture, is a general best practice. For solutions, it is recommended to use freshly prepared solutions whenever possible. If storage is necessary, solutions should be stored at low temperatures (2-8 °C or -20 °C), protected from light, and in a buffer at the pH of maximum stability. The stability of potassium in biological samples has been shown to be affected by storage temperature and duration.[5]
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected color change in solution | Oxidation or photodegradation | Prepare solutions fresh and use amber vials or wrap containers in foil. Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of precipitate | Degradation leading to a less soluble product, or change in pH affecting solubility. | Analyze the precipitate to identify it. Review the solution's pH and storage conditions. Filter the solution before use if the precipitate is confirmed to be a degradant. |
| Loss of biological activity or inconsistent results | Degradation of the active compound. | Perform a stability-indicating assay (e.g., HPLC) to determine the concentration of intact this compound. Prepare fresh solutions for each experiment. |
| Appearance of new peaks in chromatograms | Formation of degradation products. | Conduct a forced degradation study to identify the potential degradation products and their formation pathways. This can help in optimizing experimental and storage conditions. |
Data on this compound Stability (Hypothetical)
Table 1: Effect of pH on the Stability of this compound in Aqueous Solution at 25°C
| pH | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 3.0 | 12 | 0.0578 |
| 5.0 | 72 | 0.0096 |
| 7.0 | 144 | 0.0048 |
| 9.0 | 24 | 0.0289 |
Table 2: Effect of Temperature on the Stability of this compound in Aqueous Solution at pH 7.0
| Temperature (°C) | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 4 | 576 | 0.0012 |
| 25 | 144 | 0.0048 |
| 40 | 36 | 0.0192 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
HPLC system with a suitable column (e.g., C18)
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute to the working concentration.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Follow the same incubation and analysis procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with a solution of H₂O₂ (e.g., 3%).
-
Incubate at room temperature for a defined period, monitoring the reaction.
-
Analyze by HPLC at various time points.
-
-
Thermal Degradation:
-
Store a sample of the solid this compound in an oven at an elevated temperature (e.g., 80°C).
-
Store an aliquot of the stock solution at the same temperature.
-
Analyze samples at various time points.
-
-
Photodegradation:
-
Expose a sample of the solid this compound and an aliquot of the stock solution to light in a photostability chamber according to ICH guidelines.
-
Keep a control sample wrapped in foil to protect it from light.
-
Analyze both the exposed and control samples at the end of the exposure period.
-
Analysis:
-
Use a stability-indicating HPLC method to separate this compound from its degradation products.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that in an unstressed control sample.
Visualizations
Caption: A diagram illustrating potential degradation pathways for this compound.
Caption: A workflow for conducting a forced degradation study of this compound.
Caption: A logical diagram for troubleshooting this compound degradation.
References
- 1. Liquid chromatography/tandem mass spectrometry study of forced degradation of azilsartan medoxomil potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of blood potassium: effects of duration, temperature and transport during 10 hours storage of human whole blood in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Alilusem Potassium in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Alilusem Potassium. As a potent inhibitor of the Na+-K+-2Cl- cotransporter (NKCC1), this compound is a valuable tool in cancer research. However, the emergence of resistance can be a significant hurdle. This guide offers insights into potential resistance mechanisms and detailed protocols to investigate and potentially overcome them.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments with this compound, presented in a question-and-answer format.
Question 1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential causes?
Answer: Reduced sensitivity to this compound can stem from several molecular changes within the cancer cells. Based on the known mechanisms of its target, NKCC1, and general principles of drug resistance, the most likely causes are:
-
Upregulation of the Target Protein: The cancer cells may be overexpressing the Na+-K+-2Cl- cotransporter (NKCC1), the direct target of this compound. Increased levels of the transporter can effectively titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition.
-
Activation of Upstream Signaling Pathways: The WNK-SPAK/OSR1 signaling cascade is a primary activator of NKCC1. Constitutive activation of this pathway can lead to persistent NKCC1 activity, even in the presence of this compound.
-
Development of Compensatory Mechanisms: Cells might activate alternative pathways to maintain ion homeostasis and cell volume, thereby bypassing the effects of NKCC1 inhibition.
-
Increased Drug Efflux: A common mechanism of multidrug resistance is the upregulation of ATP-binding cassette (ABC) transporters, which can actively pump this compound out of the cell, reducing its intracellular concentration.
Question 2: How can I experimentally verify if my resistant cell line is overexpressing NKCC1?
Answer: You can investigate NKCC1 overexpression at both the gene and protein levels using the following standard molecular biology techniques.
Experimental Protocols:
1. Quantitative PCR (qPCR) for SLC12A2 Gene Expression
-
Objective: To quantify the mRNA levels of the SLC12A2 gene, which encodes NKCC1.
-
Methodology:
-
Isolate total RNA from both your resistant and the parental (sensitive) cell lines using a commercially available RNA extraction kit.
-
Perform reverse transcription to synthesize cDNA.
-
Set up a qPCR reaction using primers specific for the human SLC12A2 gene and a suitable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in SLC12A2 expression in the resistant line compared to the sensitive line.
-
2. Western Blotting for NKCC1 Protein Expression
-
Objective: To determine the relative abundance of the NKCC1 protein.
-
Methodology:
-
Lyse the resistant and sensitive cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for NKCC1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the NKCC1 band intensity to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation:
Table 1: Hypothetical qPCR and Western Blot Data for NKCC1 Expression
| Cell Line | SLC12A2 mRNA Fold Change (vs. Sensitive) | NKCC1 Protein Fold Change (vs. Sensitive) |
| Sensitive Parental Line | 1.0 | 1.0 |
| Resistant Sub-line 1 | 5.2 | 4.8 |
| Resistant Sub-line 2 | 1.2 | 1.5 |
FAQs: Understanding and Addressing this compound Resistance
Q1: What is the primary signaling pathway that regulates the activity of this compound's target?
The primary regulatory pathway for the Na+-K+-2Cl- cotransporter (NKCC1) is the WNK-SPAK/OSR1 signaling cascade. WNK kinases phosphorylate and activate SPAK and OSR1 kinases, which in turn directly phosphorylate and activate NKCC1.
Q2: Could mutations in the SLC12A2 gene cause resistance to this compound?
While theoretically possible, mutations in the drug-binding site of NKCC1 are a less common mechanism of resistance for this class of inhibitors compared to the upregulation of the transporter or its activating pathway. However, if other mechanisms have been ruled out, sequencing the SLC12A2 gene in the resistant cell line could be considered.
Q3: Are there any known combination therapies that could overcome this compound resistance?
While specific combination therapies for this compound have not been established in the context of cancer resistance, a logical approach would be to co-administer it with inhibitors of pathways that contribute to resistance. For example:
-
Inhibitors of the WNK-SPAK/OSR1 pathway: Although specific inhibitors are still largely in the preclinical stage, they represent a promising future strategy.
-
ABC transporter inhibitors: Compounds that block the activity of multidrug resistance pumps could increase the intracellular concentration of this compound.
-
Inhibitors of compensatory pathways: If a specific bypass mechanism is identified, targeting that pathway could restore sensitivity. For instance, some studies have shown that inhibiting NKCC1 can enhance the efficacy of other chemotherapeutic agents like temozolomide in glioblastoma.[1]
Q4: How does the inhibition of NKCC1 by this compound affect cancer cells?
Inhibition of NKCC1 can disrupt ion homeostasis, leading to a decrease in intracellular chloride concentration. This can, in turn, affect cell volume regulation, which is crucial for processes like cell proliferation and migration.[2][3] By interfering with these processes, this compound can exert an anti-cancer effect. Furthermore, blocking NKCC1 has been shown to accelerate apoptosis induced by other chemotherapeutic agents.[1]
Visualizing Resistance Mechanisms and Experimental Workflows
To aid in understanding the complex cellular processes involved in this compound resistance, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of NKCC1 and potential resistance mechanisms to this compound.
Caption: Experimental workflow for determining NKCC1 upregulation in resistant cell lines.
References
- 1. Inhibition of Na(+)-K(+)-2Cl(-) cotransporter isoform 1 accelerates temozolomide-mediated apoptosis in glioblastoma cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the Na+/K+/2Cl- cotransporter NKCC1 in cell cycle progression in human esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Alilusem Potassium and siRNA Therapeutics
This technical support center provides guidance for researchers, scientists, and drug development professionals working with siRNA therapeutics, using Alilusem (also known as ALN-APP or Mivelsiran) as an illustrative example. The focus is on understanding and addressing potential off-target effects during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is Alilusem (ALN-APP/Mivelsiran) and what is its mechanism of action?
Q2: What are off-target effects in the context of siRNA therapeutics?
Off-target effects occur when an siRNA molecule, like Alilusem, unintentionally silences genes other than its intended target.[5] This can happen through various mechanisms, most commonly through a microRNA-like mechanism where the "seed region" (nucleotides 2-8 of the siRNA guide strand) has partial complementarity to the 3' untranslated region (UTR) of unintended mRNA transcripts, leading to their degradation or translational repression.[5] Off-target effects can also arise from the sense (passenger) strand of the siRNA duplex being loaded into the RNA-induced silencing complex (RISC).[6][7]
Q3: Why is it critical to assess off-target effects for a CNS-targeted siRNA like Alilusem?
For any therapeutic, minimizing off-target effects is crucial to ensure safety and efficacy. This is particularly important for a drug targeting the central nervous system (CNS), where unintended gene silencing could potentially lead to unforeseen neurological side effects. Rigorous in vivo evaluation of off-target effects is a critical component of preclinical and clinical development for drugs like Alilusem.
Q4: What are the common strategies to minimize siRNA off-target effects during drug design?
Several strategies are employed during the design and development of siRNA therapeutics to minimize off-target effects:
-
Chemical Modifications: Introducing chemical modifications, such as 2'-O-methylation, into the seed region of the siRNA can reduce miRNA-like off-target binding without compromising on-target activity.[5][6]
-
Optimized Sequence Design: Using bioinformatics algorithms to screen for potential off-target binding sites across the transcriptome helps in selecting siRNA sequences with a lower probability of unintended interactions.[7][8]
-
Pooling of siRNAs: Using a pool of multiple siRNAs targeting different regions of the same mRNA can reduce the concentration of any single siRNA, thereby lowering the risk of off-target effects associated with a specific seed sequence.[5][6][8]
-
Asymmetric Design: Modifying the siRNA duplex to favor the loading of the antisense (guide) strand into RISC over the sense (passenger) strand can prevent off-target effects mediated by the sense strand.[5][6]
Troubleshooting Guide for In Vivo Off-Target Effects
This guide provides a systematic approach to identifying and mitigating potential off-target effects during in vivo studies with siRNA therapeutics.
Issue 1: Unexpected Phenotype or Toxicity Observed in Animal Models
Possible Cause: Off-target gene silencing by the siRNA therapeutic.
Troubleshooting Steps:
-
In Silico Analysis:
-
Perform a comprehensive BLAST search or use more specialized algorithms to identify potential off-target transcripts with partial complementarity to the siRNA seed region.[6]
-
Analyze the 3' UTRs of potential off-target genes for seed sequence matches.
-
-
In Vitro Validation:
-
Use a reporter assay (e.g., luciferase assay) with the 3' UTR of the predicted off-target gene cloned downstream of the reporter gene to confirm functional off-target binding.
-
-
In Vivo Gene Expression Analysis:
-
Harvest tissues from treated and control animals and perform whole-transcriptome analysis (e.g., RNA-sequencing) to identify differentially expressed genes.
-
Use quantitative PCR (qPCR) to validate the downregulation of high-priority potential off-target genes identified through RNA-seq.
-
Issue 2: Inconsistent or Non-reproducible In Vivo Results
Possible Cause: Variability in off-target effects between experiments or individual animals.
Troubleshooting Steps:
-
Control Groups:
-
Ensure the inclusion of appropriate control groups, including a non-targeting (scrambled) siRNA control with a similar chemical modification pattern but no known targets in the studied species.
-
A saline or vehicle control group is also essential.
-
-
Dose-Response Analysis:
-
Perform a dose-response study. Off-target effects are often concentration-dependent.[6] A lower dose that maintains on-target efficacy but minimizes the off-target phenotype should be used.
-
-
Rescue Experiments:
-
If a specific off-target gene is identified as the cause of the phenotype, attempt a rescue experiment by co-expressing a version of the off-target gene that is resistant to the siRNA (e.g., by modifying the seed-binding site).
-
Data on Off-Target Mitigation Strategies
The following table summarizes the effectiveness of various strategies in reducing off-target effects of siRNAs.
| Strategy | Description | Reported Efficacy in Reducing Off-Targets | Reference |
| Chemical Modification | 2'-O-methylation of the guide strand at position 2. | Can significantly reduce miRNA-like off-target effects. | [5][6] |
| Pooling siRNAs | Using a pool of 4 or more siRNAs targeting the same gene. | Reduces the effective concentration of any single seed sequence, thereby minimizing off-target silencing. | [5][6][8] |
| Rational Sequence Design | Applying design filters to avoid sequences with common seed matches in 3' UTRs. | Can eliminate a significant portion of potential off-target activity. | [8] |
| Lowering Concentration | Using the minimum effective concentration of the siRNA. | Off-target effects are generally dose-dependent. | [6] |
Experimental Protocols
Protocol 1: Whole-Transcriptome Analysis by RNA-Sequencing
-
Sample Collection: Euthanize animals at a predetermined time point post-siRNA administration and harvest the target tissue (e.g., brain cortex). Snap-freeze tissues in liquid nitrogen and store at -80°C.
-
RNA Extraction: Extract total RNA from tissues using a suitable kit (e.g., TRIzol followed by a column-based cleanup). Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA samples using a standard commercial kit (e.g., TruSeq RNA Library Prep Kit). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between the siRNA-treated group and the control group to identify potential off-target genes.
-
Protocol 2: 3' UTR Luciferase Reporter Assay
-
Vector Construction: Clone the 3' UTR of the putative off-target gene into a luciferase reporter vector (e.g., psiCHECK-2) downstream of the Renilla luciferase gene.
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293) in a 96-well plate.
-
Co-transfect the cells with the 3' UTR reporter vector and the siRNA therapeutic (or a positive control siRNA targeting the 3' UTR).
-
-
Luciferase Assay: After 24-48 hours, lyse the cells and measure both Renilla and Firefly (as a transfection control) luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Renilla luciferase activity to the Firefly luciferase activity. A significant decrease in the normalized luciferase activity in the presence of the siRNA indicates a direct interaction with the 3' UTR.
Visualizations
Caption: Mechanism of RNA interference (RNAi) and off-target effects.
Caption: Workflow for identifying and mitigating in vivo off-target effects.
References
- 1. Alnylam and Regeneron unveil positive data from ALN-APP trial [clinicaltrialsarena.com]
- 2. Alnylam Pharmaceuticals Press Release | Apr 26, 2023 | Alnylam and Regeneron Report Positive Interim Phase 1 Clinical Data on ALN-APP, an Investigational RNAi Therap [investors.alnylam.com]
- 3. Alnylam Submits CTA Application for ALN-APP, an Investigational RNAi Therapeutic for the Treatment of Alzheimer’s Disease and Cerebral Amyloid Angiopathy - BioSpace [biospace.com]
- 4. alnylam.com [alnylam.com]
- 5. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 6. sitoolsbiotech.com [sitoolsbiotech.com]
- 7. Off Target Effects in small interfering RNA or siRNA [biosyn.com]
- 8. Reducing off-target effects in RNA interference experiments [horizondiscovery.com]
Minimizing Alilusem Potassium precipitation in stock solutions
Technical Support Center: Alilusem Potassium
Disclaimer: Specific solubility and handling data for this compound are not publicly available. This guide is based on general principles for potassium salts of organic compounds and best practices for handling small molecule inhibitors in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: The ideal solvent depends on the specific chemical properties of this compound. For most organic small molecules, Dimethyl Sulfoxide (DMSO) is a common starting point due to its ability to dissolve a wide range of polar and non-polar compounds.[1] However, it is crucial to consult the product's technical data sheet if available. If DMSO is not suitable or if you require an aqueous solution for your experiment, other options like sterile water, ethanol, or a buffer system (e.g., Phosphate-Buffered Saline - PBS) should be tested. Always use high-purity, anhydrous solvents to avoid introducing contaminants or moisture that could affect solubility and stability.[1]
Q2: My this compound powder is not dissolving. What should I do?
A2: If you are having difficulty dissolving this compound, you can try the following:
-
Vortexing: Mix the solution vigorously using a vortex mixer.
-
Sonication: Use a sonicator bath to break up any aggregates.[2]
-
Gentle Warming: Briefly warm the solution in a water bath (e.g., up to 37°C or 50°C). Be cautious, as excessive heat can degrade the compound.[2]
-
Solvent Check: Ensure your solvent has not been contaminated, for instance, DMSO can absorb moisture from the air which may reduce solubility.[2]
Q3: Can I store my this compound stock solution at room temperature?
A3: It is generally not recommended to store stock solutions at room temperature for extended periods. Most small molecule stock solutions are best stored at -20°C or -80°C to maintain stability and prevent degradation.[3][4] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can lead to precipitation and compound degradation.[2][3]
Q4: I observed precipitation in my this compound stock solution after diluting it into my aqueous cell culture medium. What happened?
A4: This is a common issue when a compound is dissolved in a strong organic solvent like DMSO and then diluted into an aqueous buffer.[2] The compound may be poorly soluble in the aqueous medium at the final concentration. To mitigate this, try a stepwise dilution, and ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <0.5%) to avoid cell toxicity.[5] If precipitation persists, using a co-solvent might be necessary.[5]
Q5: How long is my this compound stock solution stable?
A5: The stability of a stock solution depends on the compound, the solvent, and storage conditions. As a general guideline for small molecules in DMSO:
-
Store at -80°C for up to 6 months.[4] For long-term storage, always refer to the manufacturer's recommendations. If stored for an extended period, it may be necessary to re-verify the solution's efficacy.[4]
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to resolving precipitation issues with your this compound stock solutions.
Issue: Precipitation observed in the stock solution.
| Question to Consider | Possible Cause | Recommended Action |
| 1. At what stage did precipitation occur? | ||
| - Immediately upon adding the solvent? | The compound may have low solubility in the chosen solvent at the desired concentration. | Proceed to the Solubility Optimization Protocol . |
| - After a period of storage (e.g., at -20°C)? | The compound may be coming out of solution at low temperatures ("salting out"). | Try storing the stock solution at 4°C or room temperature for a short period to see if it redissolves. If so, prepare fresh solutions for each experiment. Consider a lower stock concentration. |
| - After a freeze-thaw cycle? | Repeated temperature changes can promote precipitation. | Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.[2][3] |
| 2. What is the quality of your solvent? | ||
| - Is the solvent old or potentially contaminated? | Water absorption in hygroscopic solvents like DMSO can reduce the solubility of organic compounds.[2] | Use a fresh, unopened bottle of high-purity, anhydrous solvent. |
| 3. Could the concentration be too high? | ||
| - Are you trying to make a very high-concentration stock? | You may be exceeding the solubility limit of this compound in that specific solvent. | Prepare a dilution series to determine the maximum soluble concentration. Refer to the Solubility Determination Protocol . |
| 4. Have you tried physical methods to aid dissolution? | ||
| - Was the solution only briefly mixed? | The compound may require more energy to fully dissolve. | Vortex the solution for several minutes. If precipitation persists, try gentle warming (37°C water bath) or sonication.[2] |
| 5. Could pH be a factor? | ||
| - Are you using an unbuffered aqueous solvent? | The solubility of ionizable compounds, like potassium salts, can be highly dependent on the pH of the solution.[6] | Test the solubility in a range of buffered solutions with different pH values. |
Experimental Protocols
Protocol 1: Basic Solubility Determination
This protocol helps you determine the approximate solubility of this compound in various solvents.
-
Preparation:
-
Weigh out several small, equal amounts of this compound (e.g., 1 mg) into separate, clear vials.
-
Select a range of solvents to test (e.g., Water, DMSO, Ethanol, PBS pH 7.4).
-
-
Solvent Addition:
-
To the first vial, add a small, precise volume of the first solvent (e.g., 100 µL). This creates an initial high concentration (e.g., 10 mg/mL).
-
Vortex the vial for 2 minutes.
-
Visually inspect for undissolved particles against a dark background.
-
-
Titration:
-
If the compound is not fully dissolved, add another measured volume of the same solvent (e.g., 100 µL) to decrease the concentration.
-
Vortex for 2 minutes and re-inspect.
-
Repeat this process until the compound is fully dissolved.
-
-
Calculation:
-
Record the total volume of solvent required to dissolve the compound.
-
Calculate the solubility in mg/mL or mM.
-
-
Repeat:
-
Repeat steps 2-4 for each selected solvent.
-
Protocol 2: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
Procedure:
-
Pre-handling: Before opening, centrifuge the vial of this compound to ensure all the powder is at the bottom.
-
Weighing: Accurately weigh the desired amount of this compound. For larger quantities, it's recommended to weigh out what is needed for the experiment. For smaller quantities (≤10 mg), the solvent can be added directly to the vial.[3]
-
Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of DMSO to the vial containing this compound.
-
Dissolution:
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into single-use volumes in tightly sealed vials.
-
Store the aliquots at -20°C or -80°C.[4]
-
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) | Notes |
| Water | < 0.1 | 0.2 | Poorly soluble. |
| PBS (pH 7.4) | 0.5 | 1.0 | Slightly soluble, pH-dependent. |
| Ethanol | 5 | 15 | Moderately soluble. |
| DMSO | > 50 | > 50 | Highly soluble. |
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Optimization of Antisense Oligonucleotide (ASO) Delivery for In Vivo Studies
Important Note: Initial research indicates that "Alilusem Potassium" (also known as M17055) is a novel loop diuretic and not an antisense oligonucleotide.[1][2][3] The following technical support guide has been developed to address the core request of optimizing in vivo delivery for a generic antisense oligonucleotide (referred to as ASO-X).
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals working on the systemic delivery of antisense oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What are the primary barriers to effective in vivo delivery of ASO-X?
A1: The main challenges for systemic ASO delivery include:
-
Rapid Degradation: Unmodified oligonucleotides are quickly broken down by nucleases present in the bloodstream and tissues.
-
Renal Clearance: Due to their relatively small size and hydrophilic nature, ASOs can be rapidly filtered out of the blood by the kidneys.
-
Limited Cellular Uptake: The negatively charged phosphate backbone of ASOs hinders their ability to passively cross the lipid bilayer of cell membranes.
-
Endosomal Entrapment: Once taken up by cells, often through endocytosis, ASOs can become trapped in endosomes and degraded before reaching their target RNA in the cytoplasm or nucleus.
-
Off-Target Effects and Immunogenicity: ASOs can bind to unintended RNA sequences or proteins, leading to toxicity. Certain sequence motifs, like CpG, can trigger innate immune responses.
Q2: What chemical modifications can improve the in vivo stability and efficacy of ASO-X?
A2: Several chemical modifications are commonly used to enhance ASO performance:
-
Phosphorothioate (PS) Backbone: Replacing a non-bridging oxygen with a sulfur atom in the phosphate backbone increases nuclease resistance and enhances binding to plasma proteins, which reduces renal clearance.
-
2' Sugar Modifications: Modifications at the 2' position of the ribose sugar, such as 2'-O-Methyl (2'-OMe) and 2'-O-Methoxyethyl (2'-MOE), increase binding affinity to the target RNA and further improve nuclease resistance.
-
Locked Nucleic Acid (LNA): LNA modifications introduce a methylene bridge that "locks" the ribose ring in a specific conformation, significantly increasing binding affinity and stability.
Q3: What are the common delivery strategies for ASO-X in in vivo studies?
A3: Common delivery strategies to improve tissue targeting and cellular uptake include:
-
Lipid Nanoparticles (LNPs): Encapsulating ASOs in LNPs protects them from degradation and can facilitate delivery to specific tissues, particularly the liver.
-
GalNAc Conjugation: Attaching N-acetylgalactosamine (GalNAc) ligands to the ASO allows for targeted delivery to hepatocytes in the liver via the asialoglycoprotein receptor (ASGPR).
-
Polymer-based Nanoparticles: Using biodegradable polymers to form nanoparticles can protect the ASO cargo and allow for controlled release.
-
Antibody-Oligonucleotide Conjugates (AOCs): Linking an ASO to a monoclonal antibody can direct its delivery to specific cell types that express the target antigen.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low efficacy of ASO-X in target tissue | 1. Poor biodistribution and low accumulation in the target organ.2. Inefficient cellular uptake.3. Endosomal entrapment of ASO-X.4. Rapid degradation of the ASO. | 1. Consider a targeted delivery strategy (e.g., GalNAc for liver, antibody conjugation for specific cell types).2. Optimize the formulation (e.g., adjust lipid composition of LNPs).3. Incorporate endosomal escape-enhancing agents in the formulation.4. Ensure appropriate chemical modifications (e.g., Phosphorothioate backbone, 2' modifications) are present. |
| Observed toxicity or immune response | 1. Off-target effects of the ASO sequence.2. Presence of immunostimulatory motifs (e.g., CpG islands).3. Toxicity of the delivery vehicle (e.g., cationic lipids). | 1. Perform a thorough bioinformatics analysis to identify potential off-target binding sites. Test scrambled or mismatch control oligonucleotides.[4][5]2. Methylate CpG motifs or use alternative sequences if possible.3. Screen different delivery formulations for lower toxicity profiles. Reduce the dose if possible. |
| High variability in experimental results | 1. Inconsistent formulation of the ASO delivery vehicle.2. Variability in administration technique (e.g., injection speed, volume).3. Differences in animal handling and physiological state. | 1. Establish and follow a strict, standardized protocol for formulation preparation and characterization.2. Ensure all personnel are thoroughly trained on the administration protocol.3. Standardize animal age, weight, and housing conditions. Acclimatize animals before the experiment. |
| Difficulty in detecting ASO-X in tissues | 1. Low dose or rapid clearance.2. Insensitive detection method. | 1. Increase the administered dose or use a delivery system that prolongs circulation time.2. Use a highly sensitive detection method such as qPCR or a fluorescently labeled ASO for initial biodistribution studies. |
Quantitative Data Summary
The following tables summarize representative data for different ASO delivery strategies. Note that these values are illustrative and can vary significantly based on the specific ASO, formulation, animal model, and target tissue.
Table 1: Comparison of ASO Delivery Platforms
| Delivery Platform | Typical Size (nm) | Primary Target Organ(s) | Advantages | Disadvantages |
| Unconjugated ("Naked") PS-ASO | <10 | Liver, Kidney | Simple, well-established | Rapid clearance, requires high doses |
| GalNAc-ASO Conjugate | <10 | Liver (Hepatocytes) | High specificity, potent | Limited to liver targeting |
| Lipid Nanoparticles (LNPs) | 80 - 150 | Liver, Spleen | Protects ASO, enhances uptake | Potential for immunogenicity, complex formulation |
| Polymeric Nanoparticles | 100 - 200 | Varies with polymer | Controlled release, tunable properties | Can have complex manufacturing |
Table 2: Illustrative Pharmacokinetic & Efficacy Data
| ASO Formulation | Route of Administration | Half-life (t½) in Plasma (hours) | Peak Concentration in Liver (% of injected dose/gram) | Target mRNA Knockdown in Liver (%) |
| Unconjugated PS-ASO | Intravenous | 1 - 2 | 5 - 10 | 50 - 70 |
| GalNAc-ASO Conjugate | Subcutaneous | 24 - 48 | 60 - 80 | >90 |
| LNP-encapsulated ASO | Intravenous | 4 - 8 | 50 - 70 | >85 |
Experimental Protocols
Protocol 1: Formulation of ASO-X with Lipid Nanoparticles (LNP)
-
Preparation of Lipid Stock Solutions: Dissolve ionizable lipids, helper lipids (e.g., DSPC), cholesterol, and PEG-lipids in ethanol at desired molar ratios.
-
Preparation of ASO Solution: Dissolve ASO-X in an aqueous buffer (e.g., citrate buffer, pH 4.0) to the desired concentration.
-
Microfluidic Mixing: Use a microfluidic mixing device (e.g., NanoAssemblr) to rapidly mix the lipid-ethanol phase with the ASO-aqueous phase at a defined flow rate ratio (typically 3:1 aqueous to organic).
-
Nanoparticle Formation: The rapid mixing causes a change in solvent polarity, leading to the self-assembly of lipids around the ASO to form LNPs.
-
Purification and Concentration: Remove residual ethanol and unencapsulated ASO via dialysis or tangential flow filtration against a storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Analyze the resulting LNP formulation for particle size and polydispersity (using Dynamic Light Scattering), encapsulation efficiency (using a fluorescent dye like RiboGreen), and zeta potential.
Protocol 2: In Vivo Biodistribution Study of ASO-X
-
Animal Model: Use an appropriate animal model (e.g., C57BL/6 mice, 6-8 weeks old).
-
ASO Labeling (Optional but Recommended): For initial studies, use a fluorescently labeled ASO-X (e.g., with Cy5 or a similar fluorophore) to facilitate detection.
-
Administration: Administer the ASO-X formulation (e.g., LNP-ASO) via the desired route (e.g., intravenous tail vein injection). Include control groups receiving saline or a control ASO.
-
Time Points: Euthanize cohorts of animals at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Tissue Harvesting: Perfuse the animals with saline to remove blood from the organs. Harvest key tissues (liver, spleen, kidneys, heart, lungs, brain, etc.) and a blood sample.
-
Quantification:
-
For fluorescently labeled ASO: Homogenize a portion of each tissue and measure fluorescence intensity on a plate reader. Image whole organs using an in vivo imaging system (IVIS).
-
For unlabeled ASO: Extract total RNA from tissues, then perform reverse transcription quantitative PCR (RT-qPCR) to quantify the amount of ASO present.
-
Visualizations
Caption: RNase H-mediated cleavage of target mRNA by an antisense oligonucleotide (ASO).
Caption: Experimental workflow for the optimization of ASO in vivo delivery.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. M 17055 CAS#: 114417-20-8 [amp.chemicalbook.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
Validating Diuretic Efficacy: A Comparative Analysis of Alilusem Potassium and Established Loop Diuretics
A comprehensive review of available clinical data on the diuretic effect of Alilusem Potassium in human trials remains elusive, preventing a direct comparative analysis with established therapies. Despite indications of Phase 3 clinical development in Japan for the treatment of edema, publicly accessible quantitative data from human studies are not available. This guide, therefore, focuses on a detailed comparison of widely-used loop diuretics—furosemide, torsemide, bumetanide, and the long-acting diuretic azosemide—leveraging published human trial data to inform researchers, scientists, and drug development professionals.
This compound (M17055): An Investigational Loop Diuretic
This compound, also known as M17055, is a novel investigational loop diuretic. Preclinical studies in animal models have elucidated its mechanism of action, which involves the inhibition of the Na+/K+/2Cl- cotransporter in the thick ascending limb of the loop of Henle, a characteristic action of loop diuretics. Additionally, it is suggested to inhibit sodium reuptake in the distal tubule. While this dual-action mechanism holds therapeutic promise, the absence of published human clinical trial data precludes a definitive assessment of its diuretic efficacy, safety profile, and comparative effectiveness in a clinical setting.
Comparative Analysis of Established Loop Diuretics
To provide a valuable reference for drug development professionals, this section presents a comparative guide to established loop diuretics based on available human clinical trial data. The following tables summarize quantitative data on the diuretic and natriuretic effects of furosemide, torsemide, bumetanide, and azosemide.
Data Presentation: Quantitative Comparison of Diuretic Effects
Table 1: Comparative Diuretic and Natriuretic Effects of Loop Diuretics in Human Trials
| Diuretic | Dose | Urine Volume (increase from baseline) | Sodium Excretion (increase from baseline) | Potassium Excretion | Study Population | Citation |
| Furosemide | 40 mg | Significant increase | Significant increase | Increased | Healthy Volunteers & Heart Failure Patients | [1][2][3][4][5] |
| Torsemide | 10-20 mg | Significant increase, potentially more sustained than furosemide | Significant increase | Increased | Heart Failure Patients | [2][3][4][5][6] |
| Bumetanide | 1 mg | Significant increase, potentially greater peak effect than furosemide | Significant increase, potentially greater peak effect than furosemide | Increased | Healthy Volunteers & Heart Failure Patients | [1][7][8][9] |
| Azosemide | 60 mg | Significant increase | Significant increase | Increased | Heart Failure Patients | [10][11][12][13] |
Note: The data presented are a qualitative summary of findings from multiple studies. Direct comparison of absolute values is challenging due to variations in study design, patient populations, and methodologies.
Table 2: Pharmacokinetic and Dosing Comparison of Loop Diuretics
| Diuretic | Oral Bioavailability | Onset of Action (Oral) | Duration of Action | Typical Oral Dose Ratio (vs. Furosemide 40mg) |
| Furosemide | 10-90% | 30-60 minutes | 6-8 hours | 1 |
| Torsemide | 80-100% | 60 minutes | 12-16 hours | 0.5 - 1 |
| Bumetanide | 80-100% | 30-60 minutes | 4-6 hours | 0.025 |
| Azosemide | ~50% | 60 minutes | 12-18 hours | 1.5 |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are crucial for interpretation and replication. The following sections outline typical experimental protocols for assessing diuretic effects in human trials.
Protocol: Crossover Study of Diuretic Response in Healthy Volunteers
-
Objective: To compare the diuretic and natriuretic effects of different loop diuretics.
-
Study Design: A randomized, double-blind, crossover study.
-
Participants: Healthy adult volunteers with normal renal function.
-
Procedure:
-
Participants receive a single oral dose of the diuretic (e.g., furosemide 40 mg, bumetanide 1 mg) or placebo on separate study days, with a washout period in between.
-
Urine is collected at baseline and at specified intervals (e.g., every 2 hours for 8 hours) post-dosing.
-
Urine volume, sodium, and potassium concentrations are measured for each collection period.
-
-
Endpoints:
-
Total urine volume excreted over the collection period.
-
Total sodium and potassium excretion.
-
Time to peak diuretic and natriuretic effect.
-
Protocol: Parallel-Group Study in Patients with Heart Failure
-
Objective: To evaluate the efficacy and safety of a diuretic in managing fluid overload in patients with chronic heart failure.
-
Study Design: A randomized, double-blind, parallel-group study.
-
Participants: Patients with a clinical diagnosis of chronic heart failure and evidence of fluid retention.
-
Procedure:
-
Patients are randomized to receive a daily oral dose of the study diuretic (e.g., torsemide 20 mg) or a comparator (e.g., furosemide 40 mg) for a specified duration (e.g., 4 weeks).
-
Body weight, signs and symptoms of congestion (e.g., edema, dyspnea), and serum electrolytes are monitored at baseline and at follow-up visits.
-
24-hour urine collections may be performed at specific time points to measure urine output and electrolyte excretion.
-
-
Endpoints:
-
Change in body weight from baseline.
-
Improvement in clinical signs and symptoms of heart failure.
-
Changes in serum sodium and potassium levels.
-
Incidence of adverse events.
-
Mandatory Visualization
Signaling Pathway of Loop Diuretics
Caption: Mechanism of action of loop diuretics on the Na+/K+/2Cl- cotransporter in the thick ascending limb.
Experimental Workflow for a Crossover Diuretic Study
Caption: Workflow of a randomized crossover clinical trial to assess diuretic effects.
Logical Relationship of Diuretic Efficacy and Patient Outcomes
Caption: Logical flow from diuretic administration to improved patient outcomes in fluid overload conditions.
References
- 1. A comparison of the effect of frusemide and bumetanide on the diuretic response and fibrinolytic mechanism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Furosemide and bumetanide: a study of responses in normal English and German subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative analysis of furosemide and torsemide efficacy in 24 hours of acute heart failure admission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kidneynews.org [kidneynews.org]
- 5. researchgate.net [researchgate.net]
- 6. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 7. Clinical Trial of Bumetanide Versus Furosemide in Patients with Congestive Heart Failure | Semantic Scholar [semanticscholar.org]
- 8. Bumetanide and furosemide in heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Comparison of Long-Acting and Short-Acting Loop Diuretics in the Treatment of Heart Failure With Preserved Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. Comparative effects of furosemide and other diuretics in the treatment of heart failure: a systematic review and combined meta-analysis of randomized controlled trials | Semantic Scholar [semanticscholar.org]
- 13. Comparative effects of furosemide and other diuretics in the treatment of heart failure: a systematic review and combined meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Alilusem Potassium's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cross-validation of the mechanism of action of Alilusem Potassium (M17055), a novel high-ceiling loop diuretic. Its performance is objectively compared with established diuretics, supported by experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug development and renal physiology.
Executive Summary
This compound (M17055) is a potent diuretic that exhibits a dual mechanism of action, targeting ion transport in both the thick ascending limb of the loop of Henle and the distal nephron. This contrasts with traditional loop and thiazide diuretics, which primarily act on a single segment of the renal tubule. This guide presents a comparative analysis of this compound's inhibitory effects and provides an overview of the experimental protocols used to elucidate its mechanism of action.
Comparative Mechanism of Action
This compound distinguishes itself from other diuretics by its unique, dual-site activity within the nephron.
-
Loop of Henle (Thick Ascending Limb): Similar to conventional loop diuretics, this compound inhibits the Na+-K+-2Cl- cotransporter (NKCC2). This action blocks the reabsorption of a significant portion of filtered sodium, leading to potent diuresis.
-
Distal Nephron (Distal Convoluted Tubule and Collecting Duct): Uniquely, this compound also suppresses electrogenic sodium transport in the distal segments of the nephron. This secondary action contributes to its overall high-ceiling diuretic effect, potentially offering advantages in overcoming diuretic resistance.
Signaling Pathway of Diuretic Action on the Nephron
Caption: Signaling pathway of this compound and other diuretics on the nephron.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and its comparators.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay System | Effective Concentration / IC50 | Citation |
| This compound (M17055) | NKCC2 | Isolated Rabbit Cortical Thick Ascending Limb | > 10⁻⁶ M (decreased transepithelial voltage)10⁻⁵ M (suppressed ³⁶Cl⁻ flux) | [1] |
| Electrogenic Na+ Transport | Isolated Rabbit Connecting Tubule | 10⁻⁴ to 10⁻³ M (suppressed transepithelial voltage) | [1] | |
| Furosemide | NKCC1 | Various | 10 - 50 µM | [2] |
| NKCC2 | Various | 15 - 60 µM | [2] | |
| Bumetanide | NKCC1 | Various | 0.05 - 0.60 µM | [2] |
| NKCC2 | Various | 0.10 - 0.50 µM | [2] | |
| Hydrochlorothiazide | NCC | In vivo estimation | ~70 µM | [3] |
Note: IC50 values can vary depending on the specific experimental conditions and assay used.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-validation of this compound's mechanism of action.
In Vitro Microperfusion of Isolated Renal Tubules
This technique allows for the direct assessment of a compound's effect on specific segments of the nephron.
Objective: To measure the effect of this compound on transepithelial voltage and ion flux in isolated rabbit renal tubules.
Methodology:
-
Tubule Dissection: Kidneys are harvested from a rabbit, and specific tubule segments (e.g., thick ascending limb, connecting tubule) are manually dissected under a stereomicroscope in a chilled physiological saline solution.
-
Tubule Perfusion: An isolated tubule segment is transferred to a temperature-controlled chamber on an inverted microscope. The tubule is held and perfused at one end with a perfusion pipette and collected at the other end with a collection pipette.
-
Measurement of Transepithelial Voltage (Vt): A perfusion pipette filled with the control or experimental solution (containing this compound) is connected to a pressure source. The collection pipette is filled with oil. The potential difference between the perfusion pipette and the bath is measured using calomel electrodes connected via agar bridges.
-
Measurement of Ion Flux: To measure chloride flux, ³⁶Cl⁻ is added to the luminal perfusate. The collected tubular fluid and the initial perfusate are analyzed for radioactivity using a liquid scintillation counter. The rate of chloride reabsorption is calculated based on the difference in radioactivity and the perfusion rate.
-
Data Analysis: Changes in Vt and ion flux in the presence of varying concentrations of this compound are compared to control conditions to determine the inhibitory effect.
Heterologous Expression and Uptake Assay in Xenopus Oocytes
This system is used to study the function of specific transporters, like NKCC2, in isolation.
Objective: To express the Na+-K+-2Cl- cotransporter (NKCC2) in Xenopus oocytes and measure the inhibitory effect of this compound on its activity.
Methodology:
-
Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and treated with collagenase to remove the follicular layer.
-
cRNA Injection: cRNA encoding the human or rabbit NKCC2 is microinjected into the cytoplasm of the oocytes. The oocytes are then incubated for 2-5 days to allow for protein expression.
-
Uptake Assay:
-
Oocytes are pre-incubated in a Na+-free medium.
-
The uptake is initiated by transferring the oocytes to a solution containing Na+, K+, Cl-, and the radioactive tracer ⁸⁶Rb+ (as a congener for K+). The solution will also contain either a vehicle control or a specific concentration of this compound.
-
After a defined incubation period, the uptake is stopped by washing the oocytes in a cold, isotope-free solution.
-
-
Measurement of Radioactivity: Individual oocytes are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The bumetanide-sensitive component of ⁸⁶Rb+ uptake is considered to be mediated by NKCC2. The inhibitory effect of this compound is determined by comparing the bumetanide-sensitive uptake in the presence and absence of the compound. An IC50 value can be calculated from the dose-response curve.
Experimental Workflow for Cross-Validation
Caption: Experimental workflow for cross-validating this compound's mechanism.
Conclusion
The available evidence strongly supports a dual mechanism of action for this compound, involving the inhibition of both the Na+-K+-2Cl- cotransporter in the loop of Henle and electrogenic sodium transport in the distal nephron. This dual action provides a pharmacological basis for its high-ceiling diuretic efficacy. Further studies to determine a precise IC50 value for its effect on NKCC2 would allow for a more direct quantitative comparison with other loop diuretics. The detailed experimental protocols provided herein offer a framework for such future investigations and for the broader characterization of novel diuretic agents.
References
- 1. A Pilot Study Comparing Furosemide and Hydrochlorothiazide in Patients With Hypertension and Stage 4 or 5 Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microperfusion of isolated renal tubule segments in vitro in the rabbit [proceedings] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute inhibition of NCC does not activate distal electrogenic Na+ reabsorption or kaliuresis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Alilusem Potassium and Bumetanide for Drug Development Professionals
An In-depth Look at Two Loop Diuretics: Established Bumetanide Versus Investigational Alilusem Potassium
For researchers and drug development professionals, a comprehensive understanding of a drug's side effect profile is paramount for assessing its therapeutic potential and clinical utility. This guide provides a detailed comparison of the side effect profiles of the well-established loop diuretic, bumetanide, and the investigational drug, this compound (also known as M17055).
Executive Summary
Bumetanide, a potent loop diuretic, is widely used in the management of edema associated with congestive heart failure, liver disease, and renal impairment. Its side effect profile is well-characterized and primarily relates to its mechanism of action, leading to electrolyte and fluid imbalances.
This compound (M17055) is a novel, investigational loop diuretic. Publicly available clinical data on its side effect profile in humans is limited at this stage of its development. Preclinical data and its mechanism of action suggest a potent diuretic effect, with a potential for similar side effects to other loop diuretics. A key differentiating feature of this compound is its dual-action mechanism, which may influence its overall safety and tolerability profile.
Due to the limited availability of clinical data for this compound, this guide will provide a detailed, quantitative overview of bumetanide's side effects and a qualitative discussion of the potential side effect profile of this compound based on its mechanism of action and available preclinical information.
Comparative Side Effect Profiles
Bumetanide: A Well-Characterized Profile
The side effects of bumetanide are predominantly dose-dependent and stem from its potent diuretic activity. The most frequently observed adverse reactions involve fluid and electrolyte depletion.
Table 1: Side Effect Profile of Bumetanide
| Side Effect Category | Specific Adverse Reaction | Approximate Frequency |
| Metabolic | Hypokalemia (low potassium) | Common |
| Hyponatremia (low sodium) | Common | |
| Hypochloremia (low chloride) | Common | |
| Hyperuricemia (high uric acid) | Common[1] | |
| Azotemia (elevated BUN) | Common[1] | |
| Hypomagnesemia (low magnesium) | Less Common | |
| Hyperglycemia (high blood sugar) | Less Common[1] | |
| Cardiovascular | Hypotension (low blood pressure) | 0.8%[2] |
| Orthostatic Hypotension | Rare | |
| Neurological | Dizziness | 1.1%[2] |
| Headache | 0.6%[2] | |
| Encephalopathy (in pre-existing liver disease) | 0.6%[2] | |
| Hearing impairment/Ototoxicity | Less Common (risk increases with high doses and renal impairment)[1] | |
| Musculoskeletal | Muscle cramps | 1.1%[2] |
| Renal | Increased serum creatinine | Less Common[1] |
| Renal failure | Rare[1] | |
| Gastrointestinal | Nausea | 0.6%[2] |
| Dermatologic | Rash | Less than 1% |
| Stevens-Johnson syndrome | Rare |
Frequency definitions: Common (≥1/100 to <1/10), Less Common (≥1/1000 to <1/100), Rare (≥1/10000 to <1/1000). Frequencies are approximate and can vary based on patient population and clinical setting.
This compound (M17055): An Investigational Profile
As this compound is still in the investigational phase, a comprehensive clinical side effect profile is not yet publicly available. The following table reflects this status.
Table 2: Side Effect Profile of this compound (M17055)
| Side Effect Category | Specific Adverse Reaction | Approximate Frequency |
| All | Data Not Yet Available | Data Not Yet Available |
Based on its mechanism of action as a potent loop diuretic that also acts on the distal tubule, it is plausible to anticipate a side effect profile for this compound that is qualitatively similar to other loop diuretics like bumetanide. This would likely include the potential for:
-
Electrolyte Imbalances: Hypokalemia, hyponatremia, hypochloremia, and hypomagnesemia.
-
Fluid Depletion: Dehydration and hypotension.
-
Metabolic Disturbances: Hyperuricemia and potential effects on glucose metabolism.
The dual-action mechanism of inhibiting sodium reuptake in the distal tubule could potentially influence the degree of potassium loss, but this remains to be determined in clinical trials.
Experimental Protocols
A definitive experimental protocol for assessing the side effect profile of this compound is not publicly available. However, a general methodology for evaluating the safety and tolerability of a new diuretic in a Phase I-III clinical trial would typically involve the following:
Protocol: Assessment of Diuretic Side Effects in a Clinical Trial
-
Participant Screening: Comprehensive medical history, physical examination, and baseline laboratory tests (serum electrolytes, renal function tests, liver function tests, complete blood count, and urinalysis).
-
Dose Escalation Studies (Phase I):
-
Single ascending dose and multiple ascending dose studies in healthy volunteers.
-
Intensive monitoring of vital signs (blood pressure, heart rate) at regular intervals post-dosing.
-
Frequent blood and urine sampling to assess pharmacokinetic and pharmacodynamic parameters, including electrolyte concentrations and renal function markers.
-
Continuous ECG monitoring to detect any cardiac abnormalities.
-
Adverse event monitoring through solicited and spontaneous reporting.
-
-
Placebo-Controlled and Active-Comparator Studies (Phase II/III):
-
Randomized, double-blind trials in the target patient population.
-
Regular monitoring of serum electrolytes (especially potassium, sodium, and magnesium) and renal function throughout the study.
-
Scheduled assessments for signs and symptoms of dehydration and hypotension.
-
Systematic collection of all adverse events, coded using standardized terminology (e.g., MedDRA).
-
Specialized assessments as indicated by the drug's mechanism or preclinical findings (e.g., audiometry for potential ototoxicity).
-
-
Data Analysis:
-
Comparison of the incidence and severity of adverse events between the investigational drug, placebo, and/or active comparator groups.
-
Analysis of changes in laboratory parameters from baseline.
-
Dose-response relationship analysis for key side effects.
-
Signaling Pathways and Mechanisms of Action
The side effect profiles of both bumetanide and this compound are intrinsically linked to their mechanisms of action within the nephron.
Bumetanide's Mechanism of Action
Bumetanide exerts its diuretic effect by inhibiting the Na-K-2Cl symporter in the apical membrane of the epithelial cells in the thick ascending limb of the loop of Henle.[3] This inhibition reduces the reabsorption of sodium, potassium, and chloride, leading to increased excretion of these electrolytes and water.
Caption: Mechanism of action of bumetanide on the Na-K-2Cl symporter.
This compound (M17055) - A Dual Mechanism
This compound also inhibits the Na-K-2Cl symporter in the thick ascending limb. In addition, preclinical studies indicate that it inhibits Na+ reuptake in the distal tubule.[4] This dual action may result in a more potent diuretic effect.
Caption: Dual mechanism of action of this compound (M17055).
Experimental Workflow for Side Effect Assessment
The following diagram illustrates a general workflow for the assessment of side effects in a clinical trial for a new diuretic.
Caption: General workflow for diuretic side effect assessment in a clinical trial.
Conclusion
Bumetanide has a well-established and predictable side effect profile, which is crucial for its safe and effective clinical use. The primary adverse effects are related to its potent diuretic action and can be managed with careful patient monitoring and dose adjustments.
This compound (M17055) represents a potentially promising new diuretic with a dual mechanism of action. While preclinical data suggests a potent diuretic effect, comprehensive clinical data on its side effect profile is not yet available. Future clinical trials will be essential to fully characterize its safety and tolerability in humans and to determine if its unique mechanism of action translates into a distinct side effect profile compared to existing loop diuretics like bumetanide. For drug development professionals, the progression of this compound through clinical trials will be of significant interest in the field of diuretic therapy.
References
Validation of OATP-B as a Transporter for Alilusem Potassium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the transport of Alilusem Potassium by the Organic Anion Transporting Polypeptide B (OATP-B), also known as OATP2B1 (gene name SLCO2B1), with other potential transport mechanisms. The information presented is supported by experimental data from in vitro studies to validate OATP-B's role in the absorption and disposition of this novel loop diuretic.
Executive Summary
This compound, also known by its developmental code M17055, is a novel loop diuretic. Its intestinal absorption is primarily mediated by the uptake transporter OATP-B, which is expressed on the apical membrane of intestinal epithelial cells. Experimental evidence strongly indicates that OATP-B is a key determinant of this compound's oral bioavailability. While OATP-B plays a major role in its absorption, other transporters, such as Organic Anion Transporter 1 (OAT1), are involved in its renal excretion. This guide will delve into the experimental data validating OATP-B as a primary transporter for this compound and provide a comparative overview with other relevant transporters.
Data Presentation: Quantitative Analysis of this compound Transport
The following tables summarize the available quantitative data from in vitro studies on the transport kinetics of this compound.
Table 1: Kinetic Parameters for this compound (M17055) Uptake
| Transporter | Cell Line | Substrate | K_m_ (μM) | V_max_ | Reference |
| OATP-B (OATP2B1) | HEK293 | [¹⁴C]M17055 | 4.5[1] | Data not available | Nishimura et al., 2007 |
| Endogenous Transporters | Caco-2 | [¹⁴C]M17055 | Similar to HEK293/OATP-B | Data not available | [2][3] |
| OAT1 | HEK293 (rat) | [¹⁴C]M17055 | Data not available | Data not available | [2] |
K_m_ (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum (V_max_). A lower K_m_ value indicates a higher affinity of the transporter for the substrate.
Table 2: Inhibition of this compound (M17055) Uptake
| Transporter System | Inhibitor | IC_50_ (μM) | Comments | Reference |
| OATP-B Mediated Uptake | Various organic anions | Data not available | Uptake was shown to be inhibited by other loop diuretics and several bile acids.[2][3] | Nishimura et al., 2007 |
| OAT1 Mediated Uptake | Probenecid, para-aminohippurate (PAH), estrone-3-sulfate | Data not available | Uptake in rat renal slices and HEK293 cells expressing rat OAT1 was inhibited by these compounds.[2] | Nishimura et al., 2004 |
IC_50_ is the concentration of an inhibitor that reduces the activity of a transporter by 50%.
Comparative Analysis
OATP-B vs. Other Transporters
The primary transporter responsible for the intestinal absorption of this compound is OATP-B. Studies using Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer mimicking the intestinal barrier, and HEK293 cells stably expressing OATP-B, have demonstrated saturable uptake of this compound.[2][3] The similarity in the estimated K_m_ values between these two cell systems strongly suggests that OATP-B is the predominant transporter for its absorption in the intestine.[2][3]
In contrast, the renal excretion of this compound involves other transporters. Studies with rat renal slices and HEK293 cells expressing rat OAT1 have shown that OAT1, located on the basolateral membrane of renal proximal tubule cells, mediates a portion of its renal uptake.[2] This is consistent with the known role of OAT1 and OAT3 in the renal secretion of other loop diuretics.
Comparison with Other Loop Diuretics
The transport mechanisms of this compound align with those of other loop diuretics, which are also substrates for organic anion transporters. For instance, furosemide and bumetanide are known substrates of OAT1 and OAT3, which mediate their active secretion into the renal tubules. The involvement of OATP-B in the intestinal absorption of this compound is a key characteristic that influences its oral pharmacokinetics.
Experimental Protocols
1. [¹⁴C]M17055 Uptake Assay in Caco-2 Cells
-
Cell Culture: Caco-2 cells are seeded on multi-well plates and cultured for 14 days to allow for differentiation into a polarized monolayer.
-
Uptake Experiment:
-
The cell monolayer is washed with an incubation buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at 37°C.
-
The uptake is initiated by adding the incubation buffer containing [¹⁴C]M17055 to the apical side of the monolayer.
-
After a specified incubation time (e.g., 1-5 minutes), the uptake is terminated by aspirating the radioactive solution and washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
-
Protein concentration in the cell lysate is determined to normalize the uptake rate.
-
-
Kinetic Analysis: To determine the K_m_ and V_max_ values, the uptake is measured at various concentrations of [¹⁴C]M17055.
-
Inhibition Studies: To assess the effect of inhibitors, the uptake of a fixed concentration of [¹⁴C]M17055 is measured in the presence of various concentrations of the inhibitor.
2. [¹⁴C]M17055 Uptake Assay in HEK293 Cells Stably Expressing OATP-B
-
Cell Culture: HEK293 cells stably transfected with the OATP-B gene (HEK293/OATP-B) and mock-transfected HEK293 cells (control) are cultured in appropriate media.
-
Uptake Experiment:
-
Cells are seeded in multi-well plates and grown to confluence.
-
The uptake procedure is similar to the Caco-2 assay, where cells are incubated with [¹⁴C]M17055 for a short period.
-
Uptake in mock-transfected cells is subtracted from the uptake in HEK293/OATP-B cells to determine the net OATP-B-mediated transport.
-
-
Kinetic and Inhibition Analysis: Similar to the Caco-2 assay, concentration-dependent uptake and inhibition studies are performed to determine kinetic parameters.
Visualizations
Caption: Intestinal absorption of this compound via OATP-B.
Caption: Renal excretion of this compound involving OAT1.
Caption: Experimental workflow for this compound uptake assay.
References
Alilusem Potassium vs. Thiazide Diuretics: A Comparative Efficacy Analysis
An objective guide for researchers and drug development professionals on the performance of Alilusem Potassium relative to established thiazide diuretics, supported by available experimental data.
In the landscape of diuretic therapeutics, thiazide and thiazide-like diuretics have long been a cornerstone in the management of hypertension and edema. However, the development of novel diuretic agents with unique mechanisms of action prompts a continuous re-evaluation of existing treatment paradigms. This guide provides a detailed comparison of the novel loop diuretic, this compound (also known as M17055), with the well-established class of thiazide diuretics.
Due to the preclinical stage of research for this compound, this comparison juxtaposes its foundational pharmacological data against the extensive clinical evidence available for thiazide diuretics. A direct clinical efficacy comparison is not yet possible due to the absence of published clinical trial data for this compound.
Mechanism of Action: A Tale of Two Tubules
The fundamental difference in the diuretic and antihypertensive effects of this compound and thiazide diuretics lies in their primary sites of action within the nephron.
This compound (M17055) is characterized as a novel loop diuretic with an additional-and-distinct site of action in the distal tubule.[1] Its primary mechanism involves the inhibition of the Na+/K+/2Cl- cotransporter in the thick ascending limb of the Loop of Henle, a hallmark of loop diuretics.[1] This inhibition leads to a significant increase in the excretion of sodium, potassium, and chloride, resulting in potent diuresis. Additionally, it exerts an inhibitory effect on sodium reabsorption in the distal tubule, a feature that distinguishes it from conventional loop diuretics.[1]
Thiazide diuretics , conversely, primarily target the Na+/Cl- cotransporter in the distal convoluted tubule.[2] By blocking this transporter, they inhibit the reabsorption of sodium and chloride, leading to a more moderate diuretic effect compared to loop diuretics.[2]
Comparative Efficacy: Preclinical vs. Clinical Data
A direct comparison of the clinical efficacy of this compound and thiazide diuretics is not feasible at this time. The available data for this compound is limited to preclinical studies, while thiazide diuretics have been extensively studied in large-scale clinical trials for several decades.
This compound (M17055): Preclinical Findings
Preclinical studies in animal models have demonstrated the diuretic and natriuretic effects of this compound. In anesthetized dogs undergoing water diuresis, administration of this compound resulted in a significant decrease in free water clearance and an increase in urinary excretion of sodium and chloride.[3] Notably, when combined with either furosemide (a loop diuretic) or hydrochlorothiazide (a thiazide diuretic), this compound produced an additive inhibitory effect on free water clearance, suggesting a synergistic or at least additive diuretic effect.[3]
Thiazide Diuretics: Clinical Efficacy in Hypertension
Thiazide diuretics are a first-line treatment for hypertension, with numerous clinical trials demonstrating their efficacy in reducing blood pressure and cardiovascular events.[4][5] The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) found that the thiazide-like diuretic chlorthalidone was comparable to amlodipine and lisinopril in preventing major coronary events and was superior in preventing heart failure.[6] The Systolic Blood Pressure Intervention Trial (SPRINT) also highlighted the benefits of intensive blood pressure control, with a significant portion of participants receiving thiazide diuretics.[4]
Table 1: Summary of Blood Pressure Reduction in Major Clinical Trials with Thiazide Diuretics
| Trial | Thiazide Diuretic | Comparator(s) | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) |
| ALLHAT | Chlorthalidone | Amlodipine, Lisinopril | Not explicitly reported as mean reduction | Not explicitly reported as mean reduction |
| SPRINT | Primarily Chlorthalidone | Standard Treatment | Intensive: ~14.8 | Intensive: ~7.9 |
| HYVET | Indapamide (with or without Perindopril) | Placebo | 15.0 | 6.1 |
Note: Data represents the active treatment arms containing a thiazide diuretic. Blood pressure reductions are approximate and varied based on baseline values and treatment combinations.
Experimental Protocols
This compound (M17055): In Vivo Diuretic Activity Assessment
The diuretic activity of this compound was evaluated in anesthetized dogs, a common preclinical model for assessing renal pharmacology.
Experimental Workflow:
Thiazide Diuretics: Clinical Trial Protocol for Hypertension (General Overview)
Large-scale clinical trials for antihypertensive agents, including thiazide diuretics, follow a generally standardized, rigorous protocol.
Experimental Workflow:
Adverse Effect Profile
While a direct comparison of adverse effects is premature, the known profiles of loop and thiazide diuretics can provide an initial framework for consideration.
Table 2: Potential Adverse Effects
| Adverse Effect | This compound (M17055) (Anticipated based on class) | Thiazide Diuretics (Established) |
| Hypokalemia | High potential (characteristic of loop diuretics) | Moderate potential |
| Hyponatremia | Potential | Common |
| Hypomagnesemia | Potential | Common |
| Hyperuricemia | Potential | Common |
| Hyperglycemia | Less common than thiazides | Can occur, especially at higher doses |
| Hypercalcemia | Unlikely (loop diuretics tend to increase calcium excretion) | Can occur |
| Ototoxicity | Potential (at high doses, a known risk with loop diuretics) | Rare |
Conclusion
This compound (M17055) presents an interesting pharmacological profile as a novel diuretic with actions on both the loop of Henle and the distal tubule. Preclinical data suggest potent diuretic and natriuretic activity. However, in the absence of clinical data, a definitive comparison of its efficacy against the well-established and clinically proven thiazide diuretics is not possible.
Thiazide diuretics remain a cornerstone of antihypertensive therapy, supported by a vast body of evidence from large-scale clinical trials demonstrating their effectiveness in blood pressure control and reduction of cardiovascular morbidity and mortality.[5][7] Future clinical development of this compound will be necessary to elucidate its therapeutic potential and to determine its place, if any, in the armamentarium of diuretic agents. Researchers and clinicians should continue to rely on the robust clinical data supporting the use of thiazide diuretics for the management of hypertension.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Mechanisms for blood pressure lowering and metabolic effects of thiazide and thiazide-like diuretics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M 17055 CAS#: 114417-20-8 [amp.chemicalbook.com]
- 4. ahajournals.org [ahajournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of thiazide diuretic use as preferred therapy in uncomplicated essential hypertension patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Interspecies Differences in Response to Alilusem Potassium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mechanism of Action
Alilusem Potassium is a high-ceiling loop diuretic that exerts its primary effect in the thick ascending limb of the Loop of Henle. Additionally, it has been shown to have effects on the distal nephron.
Primary Mechanism: Inhibition of the Na-K-2Cl cotransporter (NKCC2) in the apical membrane of epithelial cells in the thick ascending limb of the Loop of Henle. This inhibition reduces the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in the excretion of these ions and water.
Secondary Mechanism: Evidence suggests that this compound also acts on the distal segments of the nephron, including the distal convoluted tubule and the cortical collecting duct.[1] This action is thought to involve the inhibition of electrogenic sodium transport, contributing further to its diuretic and natriuretic effects.[1]
Signaling Pathway of this compound in the Renal Tubule
Caption: Mechanism of action of this compound on the Na-K-2Cl cotransporter in the thick ascending limb.
Comparative Pharmacodynamics
Limited publicly available data suggests species-specific differences in the pharmacodynamic response to this compound.
| Parameter | Dog | Rabbit | Rat | Monkey | Human |
| Primary Site of Action | Thick Ascending Limb & Distal Nephron[1] | Thick Ascending Limb & Distal Nephron[1] | Data not publicly available | Data not publicly available | Data not publicly available |
| Diuretic Effect | Potent diuresis observed.[1] | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Natriuretic Effect | Significant increase in urinary Na+ excretion.[1] | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Kaliuretic Effect | Increased urinary K+ excretion. | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Chloruretic Effect | Significant increase in urinary Cl- excretion.[1] | Suppression of lumen-to-bath 36Cl- flux.[1] | Data not publicly available | Data not publicly available | Data not publicly available |
Experimental Protocol: In Vivo Clearance Studies in Anesthetized Dogs [1]
-
Animal Model: Anesthetized dogs undergoing water diuresis.
-
Drug Administration: Intravenous infusion of this compound (e.g., 1 mg/kg per h).
-
Measurements:
-
Urine flow rate.
-
Urinary concentrations of Na+, K+, and Cl-.
-
Free water clearance (CH2O).
-
-
Comparison: Effects are often compared to a standard loop diuretic, such as furosemide.
Experimental Protocol: In Vitro Microperfusion of Isolated Rabbit Renal Tubules [1]
-
Tissue Preparation: Isolation of specific renal tubule segments (e.g., cortical thick ascending limb of Henle's loop, connecting tubule, cortical collecting duct) from rabbit kidneys.
-
Perfusion: Individual tubules are perfused in vitro.
-
Drug Application: this compound is added to the luminal fluid at varying concentrations.
-
Measurements:
-
Transepithelial voltage.
-
Lumen-to-bath ion fluxes (e.g., using radioisotopes like 36Cl- and 22Na+).
-
Experimental Workflow for Assessing Diuretic Activity
Caption: A typical experimental workflow for evaluating the diuretic and saluretic activity of a compound in vivo.
Comparative Pharmacokinetics
Quantitative pharmacokinetic data for this compound across different species is not available in the public domain. The table below indicates the parameters that would be essential for a comprehensive interspecies comparison.
| Parameter | Dog | Rabbit | Rat | Monkey | Human |
| Cmax (Maximum Concentration) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Tmax (Time to Cmax) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| AUC (Area Under the Curve) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Half-life (t1/2) | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Bioavailability | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Metabolism | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Excretion | Primarily renal | Data not publicly available | Data not publicly available | Data not publicly available | Primarily renal |
Comparative Toxicology
Publicly available data on the toxicology of this compound in different species is not available. For loop diuretics in general, the primary toxicological concerns are related to their pharmacological action and include:
-
Electrolyte and fluid imbalance: Hypokalemia, hyponatremia, hypochloremia, and dehydration.
-
Ototoxicity: Particularly at high doses or in combination with other ototoxic agents.
-
Hyperuricemia: Increased risk of gout.
A comprehensive toxicology program for a drug like this compound would typically include studies in both a rodent and a non-rodent species.
| Parameter | Rodent (e.g., Rat) | Non-rodent (e.g., Dog, Monkey) |
| Acute Toxicity | Data not publicly available | Data not publicly available |
| Repeat-dose Toxicity | Data not publicly available | Data not publicly available |
| Safety Pharmacology | Data not publicly available | Data not publicly available |
| Genotoxicity | Data not publicly available | Data not publicly available |
| Carcinogenicity | Data not publicly available | Data not publicly available |
| Reproductive Toxicology | Data not publicly available | Data not publicly available |
Conclusion
The available data indicates that this compound is a potent loop diuretic with an additional mechanism of action in the distal nephron. Pharmacodynamic studies in dogs and rabbits have begun to elucidate its effects at the organ and cellular levels. However, a significant data gap exists in the public domain regarding the comparative pharmacokinetics and toxicology of this compound across different species. Such data is critical for understanding interspecies differences in drug disposition and safety, and for predicting the human response. Further research and publication of preclinical data are needed to provide a more complete picture of the interspecies differences in the response to this compound.
References
A comparative study on the renal clearance of Alilusem Potassium
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the renal clearance of Alilusem Potassium, a novel loop diuretic, against other established loop diuretics. Due to the limited availability of human clinical trial data for this compound, this comparison is based on available preclinical data and is intended to serve as a scientific overview and a guide for future research.
Introduction to this compound and Comparative Agents
This compound (formerly known as M17055) is a novel diuretic agent that exhibits its effect by inhibiting the Na+/K+/2Cl- cotransporter in the thick ascending loop of Henle and sodium reuptake in the distal tubule.[1] Its mechanism of action classifies it as a loop diuretic, a class of drugs widely used in the management of fluid overload in conditions such as heart failure, liver cirrhosis, and renal disease. For a comprehensive comparison, this guide will evaluate this compound against three commonly prescribed loop diuretics: Furosemide, Bumetanide, and Torsemide.
Comparative Data on Renal Clearance and Pharmacokinetics
The following tables summarize the available pharmacokinetic parameters for this compound (based on preclinical data) and the established human clinical data for Furosemide, Bumetanide, and Torsemide.
Disclaimer: The data for this compound is derived from preclinical studies and may not be directly comparable to the human clinical data presented for the other diuretics. Further clinical investigation in human subjects is required to establish the definitive pharmacokinetic profile of this compound.
Table 1: Pharmacokinetic Profile of Loop Diuretics
| Parameter | This compound (M17055) | Furosemide | Bumetanide | Torsemide |
| Bioavailability (%) | Data not available in humans | 10-100 | 80-100 | 80-100 |
| Half-life (hours) | Data not available in humans | 1-2 | 1 | ~3.5 |
| Duration of Action (hours) | Data not available in humans | 6-8 | 4-6 | 12-16 |
| Protein Binding (%) | Data not available in humans | >95 | 95 | >99 |
| Primary Route of Elimination | Renal excretion (preclinical)[1] | Renal (tubular secretion and glomerular filtration), Hepatic | Renal, Hepatic | Hepatic, Renal |
Table 2: Effects on Urinary Electrolyte Excretion (Qualitative for this compound)
| Diuretic | Effect on Sodium (Na+) Excretion | Effect on Potassium (K+) Excretion | Effect on Chloride (Cl-) Excretion |
| This compound (M17055) | Increased (in dogs)[2] | Data not available | Increased (in dogs)[2] |
| Furosemide | Increased | Increased | Increased |
| Bumetanide | Increased | Increased | Increased |
| Torsemide | Increased | Increased | Increased |
Experimental Protocols
To determine the renal clearance and pharmacodynamic effects of a diuretic like this compound in humans, a standardized clinical trial protocol is necessary. The following section outlines a representative experimental design.
Protocol: A Phase 1, Randomized, Double-Blind, Placebo- and Active-Controlled, Crossover Study to Evaluate the Pharmacokinetics and Pharmacodynamics of this compound in Healthy Adult Subjects
3.1. Study Objectives:
-
Primary: To assess the single-dose pharmacokinetics (PK) of this compound in healthy adults.
-
Secondary: To evaluate the pharmacodynamic (PD) effects of a single dose of this compound on urinary volume and electrolyte excretion.
-
Exploratory: To compare the PK/PD profile of this compound with that of a standard dose of Furosemide.
3.2. Study Design:
-
A randomized, double-blind, single-dose, four-way crossover study.
-
Treatment Arms:
-
This compound (Dose 1)
-
This compound (Dose 2)
-
Furosemide (e.g., 40 mg)
-
Placebo
-
-
Each subject will receive each of the four treatments in a randomized sequence, separated by a washout period of at least 7 days.
3.3. Study Population:
-
Healthy adult male and female volunteers, aged 18-55 years.
-
Subjects must meet all inclusion and exclusion criteria, including normal renal function as assessed by estimated glomerular filtration rate (eGFR > 90 mL/min/1.73m²).
3.4. Study Procedures:
-
Screening: Medical history, physical examination, vital signs, 12-lead ECG, and clinical laboratory tests.
-
Treatment Period:
-
Subjects will be admitted to the clinical research unit the evening before dosing.
-
A standardized low-sodium, low-potassium diet and controlled fluid intake will be provided.
-
On the morning of dosing, after an overnight fast, a baseline blood sample will be collected, and a baseline 24-hour urine collection will be completed.
-
The assigned study drug will be administered orally with a standardized volume of water.
-
Serial blood samples will be collected at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose) for PK analysis.
-
Urine will be collected fractionally over 24 hours (e.g., 0-2, 2-4, 4-6, 6-8, 8-12, and 12-24 hours) and then as a single collection from 24-48 hours. Urine volume will be recorded, and aliquots will be saved for analysis of sodium, potassium, chloride, creatinine, and this compound concentrations.
-
3.5. Sample Analysis:
-
Plasma and urine concentrations of this compound and Furosemide will be determined using a validated LC-MS/MS method.
-
Urine electrolyte and creatinine concentrations will be measured using standard automated laboratory methods.
3.6. Pharmacokinetic and Pharmacodynamic Assessments:
-
PK Parameters: Cmax, Tmax, AUC0-t, AUC0-inf, t1/2, CL/F, and Vz/F will be calculated using non-compartmental analysis.
-
PD Parameters: Cumulative urinary excretion of sodium, potassium, and chloride, and total urine volume will be calculated for each collection interval and over 24 and 48 hours. The rate of electrolyte excretion versus time will also be plotted.
Visualizations
Mechanism of Action of Loop Diuretics in the Nephron
Caption: Mechanism of action of this compound and other loop diuretics on the nephron.
Experimental Workflow for a Diuretic Renal Clearance Study
Caption: Workflow of a clinical trial to assess the renal clearance of a diuretic.
Conclusion
This compound is a promising new loop diuretic with a dual mechanism of action. Based on preclinical data, it demonstrates the potential to effectively increase sodium and chloride excretion. However, a comprehensive comparison of its renal clearance with established loop diuretics like Furosemide, Bumetanide, and Torsemide is currently hampered by the lack of human clinical trial data. The provided experimental protocol outlines a standard approach to obtain the necessary pharmacokinetic and pharmacodynamic data in humans. Such studies will be crucial to fully characterize the clinical profile of this compound and determine its therapeutic potential and position within the class of loop diuretics. Researchers and drug development professionals are encouraged to pursue further clinical investigation to elucidate the complete renal clearance profile of this novel agent.
References
A Head-to-Head Comparison of Loop Diuretics: Torsemide vs. Furosemide
In the management of fluid overload, particularly in patients with heart failure, renal disease, or hepatic disease, loop diuretics are a cornerstone of therapy. This guide provides a detailed, data-driven comparison of two prominent loop diuretics: torsemide and furosemide. While the novel diuretic Alilusem Potassium (M17055) has been investigated, a lack of direct comparative clinical data necessitates a focus on two of the most widely researched drugs in this class.
Mechanism of Action
Both torsemide and furosemide exert their diuretic effect by inhibiting the sodium-potassium-chloride (Na+/K+/2Cl-) cotransporter system located in the thick ascending limb of the loop of Henle.[1][2][3] This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to increased excretion of these electrolytes and, consequently, water.[1][2][3] This action results in a potent and rapid diuresis.[4]
The primary site of action for both drugs is the luminal side of the renal tubule cell.[4][5] By blocking the Na+/K+/2Cl- cotransporter, these agents can lead to the excretion of up to 20-25% of the filtered sodium load.[1]
Pharmacokinetic Profile
Key differences in the pharmacokinetic properties of torsemide and furosemide can influence their clinical application and dosing strategies. Torsemide generally exhibits more predictable bioavailability and a longer duration of action.
| Parameter | Torsemide | Furosemide | Reference(s) |
| Bioavailability | ~80-100% | 10-100% (average ~50%) | [2][6][7] |
| Onset of Action (Oral) | Within 1 hour | 1-1.5 hours | [2][6] |
| Peak Effect (Oral) | 1-2 hours | 1-1.5 hours | [2][6] |
| Duration of Action | 6-8 hours | ~6 hours | [2][4] |
| Half-life | ~3.5 hours | 0.5-2 hours | [2] |
| Metabolism | Primarily hepatic (CYP2C9) | Minimally hepatic | [5] |
| Protein Binding | >99% | 91-99% | [5][6] |
Head-to-Head Clinical Efficacy: The TRANSFORM-HF Trial
The "Torsemide Comparison with Furosemide for Management of Heart Failure" (TRANSFORM-HF) trial was a large, pragmatic, randomized clinical trial that provided significant insights into the comparative effectiveness of these two diuretics in patients hospitalized for heart failure.
Experimental Protocol: TRANSFORM-HF Trial
-
Objective: To determine if a strategy of prescribing torsemide versus furosemide at hospital discharge would reduce all-cause mortality in patients with heart failure.[8]
-
Study Design: A pragmatic, open-label, randomized controlled trial.[8][9]
-
Participants: 2,859 patients hospitalized with heart failure, regardless of ejection fraction, across 60 U.S. hospitals.[8][9]
-
Intervention: Patients were randomly assigned to receive either torsemide or furosemide upon hospital discharge, with the dosage determined by the treating clinician.[8]
-
Primary Outcome: All-cause mortality.[8]
-
Secondary Outcomes: A composite of all-cause mortality or all-cause hospitalization, and total hospitalizations at 12 months.[8] Patient-reported outcomes, including quality of life, were also assessed using the Kansas City Cardiomyopathy Questionnaire (KCCQ).[10][11]
Key Findings from TRANSFORM-HF and Other Studies
The results of the TRANSFORM-HF trial indicated no significant difference between torsemide and furosemide in terms of all-cause mortality.[8][9][12][13]
| Outcome | Torsemide Group | Furosemide Group | Hazard Ratio (95% CI) | p-value | Reference(s) |
| All-Cause Mortality | 26.1% | 26.2% | 1.02 (0.89-1.18) | 0.77 | [8][14] |
| All-Cause Mortality or Hospitalization (12 months) | 47.3% | 49.3% | 0.92 (0.83-1.02) | 0.11 | [8][14] |
| Total Hospitalizations (12 months) | 940 | 987 | Rate Ratio: 0.94 (0.84-1.07) | - | [8] |
Furthermore, the trial found no significant differences in patient-reported symptoms or quality of life between the two treatment groups at 1, 6, or 12 months.[10][11][15]
Safety and Tolerability
Both medications share a similar profile of potential side effects, primarily related to their diuretic action. These can include electrolyte imbalances such as hypokalemia (low potassium), hyponatremia (low sodium), and dehydration.[2][7]
Some studies suggest that torsemide may have a more favorable safety profile concerning certain side effects. For instance, torsemide has been associated with a lower risk of hypokalemia compared to furosemide.[6] Additionally, the risk of ototoxicity (hearing damage) is reportedly lower with torsemide than with furosemide.[6]
Conclusion
Torsemide and furosemide are both effective loop diuretics that play a crucial role in managing fluid retention. While torsemide offers a more predictable pharmacokinetic profile with higher bioavailability and a longer duration of action, the large-scale TRANSFORM-HF trial did not demonstrate its superiority over furosemide in reducing all-cause mortality or improving quality of life in patients hospitalized for heart failure.[8][10][12]
The choice between torsemide and furosemide may be guided by factors such as patient-specific characteristics, including potential issues with drug absorption, and cost considerations. The evidence suggests that for many patients, the two drugs can be used with similar efficacy and safety. The focus for clinicians should be on appropriate dosing and the optimization of other guideline-directed medical therapies.[15]
References
- 1. droracle.ai [droracle.ai]
- 2. Torsemide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Torsemide? [synapse.patsnap.com]
- 4. Torasemide. A review of its pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Unique Pharmacological Properties and Safety Profiles of Loop Diuretics [japi.org]
- 7. Loop Diuretics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Effect of Torsemide vs Furosemide After Discharge on All-Cause Mortality in Patients Hospitalized With Heart Failure: The TRANSFORM-HF Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. becarispublishing.com [becarispublishing.com]
- 10. ahajournals.org [ahajournals.org]
- 11. divisionofresearch.kaiserpermanente.org [divisionofresearch.kaiserpermanente.org]
- 12. TRANSFORM-HF trial found no difference in effectiveness between 2 common loop diuretics | American Heart Association [newsroom.heart.org]
- 13. 2minutemedicine.com [2minutemedicine.com]
- 14. Torsemide Comparison With Furosemide for Management of Heart Failure - American College of Cardiology [acc.org]
- 15. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of Aluminum Potassium Sulfate: A Guide for Laboratory Professionals
For researchers and scientists handling Aluminum Potassium Sulfate (also known as alum), ensuring its safe disposal is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the proper procedures for the disposal of Aluminum Potassium Sulfate, in solid and aqueous forms, aligning with standard laboratory safety practices.
I. Personal Protective Equipment (PPE) and Safety Measures
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety.
Recommended PPE:
| Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from potential splashes of solutions or contact with dust particles.[1][2] |
| Hand Protection | Natural rubber, Neoprene, or PVC gloves. | Prevents skin contact with the chemical. Gloves should be inspected before use and disposed of properly after handling.[1][3][4] |
| Body Protection | Laboratory coat or apron. | Protects clothing and skin from contamination.[4] |
Work should always be conducted in a well-ventilated area, and an eyewash station and safety shower should be readily accessible.[2][5]
II. Disposal Procedures for Solid Aluminum Potassium Sulfate
For uncontaminated solid Aluminum Potassium Sulfate, the primary disposal method involves collection and transfer to a designated chemical waste container.
Step-by-Step Protocol:
-
Containment: Carefully sweep up the solid material, avoiding the generation of dust.[3][5] A vacuum cleaner may be used if appropriate for the scale of the spill.
-
Collection: Place the collected solid into a suitable, clearly labeled, and sealed container for disposal.[3][5][6]
-
Waste Stream: Dispose of the container through a licensed chemical disposal agency in accordance with local, regional, and national regulations.[4][6] Do not dispose of solid chemical waste in regular trash.
III. Disposal Procedures for Aqueous Solutions of Aluminum Potassium Sulfate
For dilute aqueous solutions of Aluminum Potassium Sulfate, disposal down the drain with copious amounts of water may be permissible, subject to local regulations.
Step-by-Step Protocol:
-
Dilution: For small quantities of low-concentration solutions, dilute the solution further with a large volume of water (a general guideline is a 20-fold excess of water).
-
Neutralization (if necessary): While Aluminum Potassium Sulfate is not a strong acid or base, its solutions can be slightly acidic. Check the pH of the solution. If required by local regulations, neutralize the solution to a pH between 6 and 8 with a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions).
-
Flushing: Slowly pour the diluted (and neutralized, if applicable) solution down the drain, followed by a significant amount of running water to ensure it is thoroughly flushed through the plumbing system.[2][7]
-
Regulatory Compliance: Always consult your institution's Environmental Health and Safety (EHS) department and local wastewater regulations to confirm the permissibility of this disposal method. Some jurisdictions may have specific limits on the concentration of aluminum or sulfate that can be discharged into the sewer system.
IV. Accidental Spill Response
In the event of an accidental spill, immediate and appropriate action is necessary to mitigate any potential hazards.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If a large amount of dust is generated, evacuate the immediate area and ensure adequate ventilation.[5][6]
-
Containment: For liquid spills, contain the spill using absorbent materials. For solid spills, prevent the spread of dust.
-
Cleanup: Wearing the appropriate PPE, clean up the spill as outlined in the disposal procedures for solid or aqueous forms.[5]
-
Decontamination: Wash the spill site thoroughly with soap and water after the material has been collected.[6]
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Aluminum Potassium Sulfate.
Caption: Disposal workflow for Aluminum Potassium Sulfate.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of Aluminum Potassium Sulfate. Always prioritize safety and consult institutional and local guidelines.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Alilusem Potassium
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Alilusem Potassium (also known as Aluminum Potassium Sulfate or Potassium Alum), including detailed operational and disposal plans. Adherence to these procedural steps will help mitigate risks and ensure the integrity of your research.
Note: "this compound" is understood to be Aluminum Potassium Sulfate, as extensive searches for a compound with the former name consistently resolve to the latter's safety and handling data.
I. Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles.[1] | Protects against eye irritation from dust or splashes.[2][1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin irritation and absorption.[2][1][3] Gloves should be inspected before use and disposed of properly after handling.[2][3] |
| Body Protection | Long-sleeved clothing or a laboratory coat. A chemical-resistant apron is also recommended.[1] | Minimizes skin contact with the substance.[1] |
| Respiratory Protection | Generally not required with adequate ventilation.[3] An effective dust mask or respirator should be used if dust is generated.[1] | Protects the respiratory tract from irritation due to inhalation of dust.[2][4] |
II. Operational Plan: Step-by-Step Handling Protocol
Following a standardized operational plan minimizes the risk of accidental exposure and contamination.
-
Preparation:
-
Handling:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][4]
-
Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5][4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[5][4]
-
III. Disposal Plan: Managing this compound Waste
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Spilled Solid | 1. Wear appropriate PPE. 2. For small spills, sweep up the material and place it into a suitable, labeled container for disposal.[5][6] 3. Avoid generating dust during cleanup.[5][6] 4. For larger spills, it is recommended to cover the spill with sodium bicarbonate or soda ash before collection.[4] 5. Wash the spill area thoroughly with water.[6] |
| Unused/Expired Product | Dispose of in accordance with local, state, and federal regulations.[2] It may be permissible to dilute with a large amount of water and flush to a sewer, but always check local regulations first.[8] |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE as chemical waste in a designated, labeled container.[2] |
IV. Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical experimental workflow for handling this compound, highlighting critical safety checkpoints.
Caption: Workflow for handling this compound with safety checkpoints.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. georgeweil.com [georgeweil.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. technopharmchem.com [technopharmchem.com]
- 5. southwest.tn.edu [southwest.tn.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemscience.com [chemscience.com]
- 8. fishersci.ca [fishersci.ca]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
